Ethyl 3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRSNCBCHABAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150181 | |
| Record name | Ethyl 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-76-3 | |
| Record name | Benzoic acid, 3-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-chlorobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-chloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chlorobenzoate (B1228886) is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its application as a key building block in the pharmaceutical industry, notably in the synthesis of the antiprotozoal drug Etofamide.
Chemical and Physical Properties
Ethyl 3-chlorobenzoate is a colorless to light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 1128-76-3 | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 118-120 °C at 13 mmHg | [2] |
| Density | 1.186 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.5220 | [2] |
| Solubility | Insoluble in water, soluble in common organic solvents like ethanol (B145695), ether, and acetone. |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a triplet at approximately 1.4 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, a quartet at around 4.4 ppm from the methylene (B1212753) protons (-CH₂-) of the ethyl group, and a series of multiplets in the aromatic region (7.3-8.0 ppm) corresponding to the four protons on the substituted benzene (B151609) ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum typically shows signals for the methyl carbon around 14 ppm and the methylene carbon around 61 ppm. The carbonyl carbon of the ester group appears significantly downfield, at approximately 165 ppm. The aromatic carbons appear in the 128-135 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands. A strong absorption peak is observed around 1720-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. C-O stretching vibrations are typically found in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibration is observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 184, with a characteristic [M+2]⁺ peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) to form the 3-chlorobenzoyl cation at m/z 139 (base peak), and the subsequent loss of a carbonyl group (-CO) to give the 3-chlorophenyl cation at m/z 111.
| m/z | Relative Intensity | Fragment |
| 184/186 | Moderate | [M]⁺ (Molecular ion) |
| 155/157 | Low | [M - C₂H₅]⁺ |
| 139/141 | High (Base Peak) | [M - OC₂H₅]⁺ |
| 111/113 | Moderate | [M - OC₂H₅ - CO]⁺ |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound from 3-chlorobenzoic acid and ethanol using an acid catalyst.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) (or diethyl ether)
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - Caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Purification by Column Chromatography
For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column and collection tubes.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
A common method for the analysis of this compound involves GC-MS.
Typical GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
HPLC can also be used for the analysis and purification of this compound.[3]
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm).
-
Flow Rate: Typically 1 mL/min.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its role as a key intermediate in the synthesis of Etofamide .[3]
Etofamide is an antiprotozoal agent used for the treatment of amoebiasis.[3][4] Its mechanism of action is believed to involve the inhibition of nucleic acid and protein synthesis in the parasite Entamoeba histolytica.[5]
The synthesis of Etofamide involves the conversion of the ester group of this compound into an amide. This is typically achieved by reacting the ester with a suitable amine under conditions that facilitate amidation. The 3-chloro-substituted benzene ring is a crucial pharmacophore in the final drug molecule.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification for the synthesis of this compound.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Synthesis and Purification Workflow.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. The straightforward synthesis via Fischer esterification, coupled with established purification and analytical protocols, makes it readily accessible for research and development. Its role as a key precursor in the synthesis of the antiprotozoal drug Etofamide highlights its importance in the pharmaceutical industry. This guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important compound.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-chlorobenzoate (B1228886), an organic compound of interest in various research and development applications. The information presented herein is intended to support laboratory work, safety assessments, and the design of experimental protocols.
Core Physical Properties
Ethyl 3-chlorobenzoate is a clear, colorless to slightly pale yellow liquid at room temperature.[1] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for key quantitative data.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Boiling Point | 242 °C at 760 mmHg | [3] |
| Density | 1.182 g/mL | [3] |
| Refractive Index | 1.520 | [3] |
| Solubility | Soluble in organic solvents. Specific quantitative data in common solvents is not readily available. Based on the solubility of the related compound 3-chlorobenzoic acid, it is expected to be poorly soluble in water.[4] | N/A |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are:
-
Distillation Method: This is a macro-scale method suitable for larger sample volumes. The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. A constant temperature reading during the collection of the distillate indicates the boiling point.
-
Capillary Method (Siwoloboff Method): This micro-scale method is ideal for small sample quantities. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted into it. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary tube, is recorded as the boiling point.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property. For liquids, it can be determined using several methods:
-
Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets it. This method is quick but generally less accurate than the pycnometer method.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is temperature-dependent.
-
Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed on the prism surface. The refractometer is adjusted until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece. The refractive index is then read directly from the calibrated scale. The temperature should be controlled and recorded as the refractive index is temperature-sensitive.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in various solvents can be determined qualitatively and quantitatively.
-
Qualitative Determination: A small, measured amount of the liquid solute is added to a specific volume of the solvent in a test tube. The mixture is agitated, and the miscibility is observed. If the liquid dissolves completely, it is deemed soluble. If two distinct layers form, it is insoluble. This can be repeated with various solvents (e.g., water, ethanol, diethyl ether, acetone) to establish a solubility profile.
-
Quantitative Determination: A saturated solution of the liquid in a given solvent is prepared at a specific temperature. A known volume of the saturated solution is then carefully separated from any undissolved solute. The amount of solute in the separated solution is determined by a suitable analytical technique, such as gas chromatography or by carefully evaporating the solvent and weighing the residual solute. The solubility is then expressed in terms of concentration (e.g., g/100 mL or mol/L).
Logical Relationship of Physical Properties and Their Determination
The following diagram illustrates the logical flow from the compound of interest to its physical properties and the experimental methods used for their determination.
References
An In-depth Technical Guide to the Molecular Structure of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of Ethyl 3-chlorobenzoate (B1228886). The information herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.
Chemical Identity and Physical Properties
Ethyl 3-chlorobenzoate, also known as ethyl m-chlorobenzoate, is an aromatic ester. Structurally, it consists of a benzene (B151609) ring substituted at the meta-position (C3) with a chlorine atom and an ethyl ester group.[1][2] This substitution pattern dictates its chemical reactivity and physical characteristics.
The compound presents as a clear, colorless liquid at room temperature.[3] Key chemical identifiers and physical properties are summarized in the table below for quick reference.
| Identifier / Property | Value | Reference |
| IUPAC Name | This compound | [1][2][4] |
| Synonyms | Ethyl m-chlorobenzoate, 3-Chlorobenzoic acid ethyl ester | [1][2] |
| CAS Number | 1128-76-3 | [1][2][4] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][4] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Clear colorless liquid | [3][4] |
| Boiling Point | 242 °C (at 760 mmHg); 118-120 °C (at 13 mmHg) | [3] |
| Density | 1.186 g/cm³ | [3] |
| Refractive Index | 1.5190 - 1.5230 (at 20 °C) | [4] |
Spectroscopic Data for Structural Elucidation
The molecular structure of this compound is confirmed through various spectroscopic techniques. The data presented below are characteristic of the compound and serve as a reference for sample verification.
| Technique | Data | Interpretation |
| ¹H NMR | Ethyl Group: δ ~4.3-4.4 ppm (quartet, 2H, -OCH₂-), δ ~1.3-1.4 ppm (triplet, 3H, -CH₃). Aromatic Group: δ ~7.9-8.0 ppm (singlet/triplet, 1H), δ ~7.9 ppm (doublet, 1H), δ ~7.5 ppm (multiplet, 1H), δ ~7.3-7.4 ppm (multiplet, 1H). | The quartet and triplet signals are characteristic of an ethyl group attached to an electronegative atom (oxygen). The aromatic signals in the δ 7.3-8.0 ppm range correspond to the four protons on the disubstituted benzene ring.[5] |
| ¹³C NMR | Carbonyl: δ ~165.7 ppm. Aromatic: δ ~134.3, 132.8, 131.8, 129.6, 127.6 ppm. Ethyl Group: δ ~61.0 ppm (-OCH₂-), δ ~14.1 ppm (-CH₃). | The peak at ~166 ppm is indicative of an ester carbonyl carbon. Six distinct signals for the aromatic carbons confirm the disubstituted pattern. The signals at ~61 and ~14 ppm are typical for the ethyl ester carbons.[5] |
| IR Spectroscopy | ~1720 cm⁻¹ (strong): C=O stretch (ester). ~1275 & ~1110 cm⁻¹ (strong): C-O stretch. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. ~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretch. ~750-800 cm⁻¹ (strong): C-Cl stretch / Ar-H out-of-plane bend. | The strong absorption at ~1720 cm⁻¹ is the most prominent feature, confirming the presence of the ester carbonyl group. The C-O stretches further support the ester functionality.[6] |
| Mass Spectrometry (EI) | m/z 184 (M⁺): Molecular ion. m/z 156: Loss of ethylene (B1197577) (-C₂H₄). m/z 139: Loss of ethoxy group (-OC₂H₅). m/z 111: Loss of -COOC₂H₅. | The mass spectrum shows the parent molecular ion and characteristic fragmentation patterns for an ethyl benzoate (B1203000) structure, including the loss of the ethoxy radical and the subsequent loss of carbon monoxide.[2] |
Synthesis and Experimental Protocols
This compound is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-chlorobenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. The precursor, 3-chlorobenzoic acid, can be prepared from 5-chloroanthranilic acid.
Protocol 1: Synthesis of 3-Chlorobenzoic Acid (Precursor)
This protocol outlines the conversion of 5-chloroanthranilic acid to 3-chlorobenzoic acid.
Materials:
-
5-chloroanthranilic acid
-
45% (w/w) Sulfuric acid
-
Isopropanol
-
Sodium nitrite (B80452)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, introduce 172 parts by weight of 5-chloroanthranilic acid into a mixture of 550 parts of 45% sulfuric acid and 600 parts of isopropanol.[7]
-
Heat the mixture to 80 °C.
-
Slowly add a solution of 100 parts of sodium nitrite in 140 parts of water to the reaction mixture over a period of 6 hours. Vigorous evolution of nitrogen gas will be observed.[7]
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Add 1,500 parts of water to precipitate the product.[7]
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product to obtain 3-chlorobenzoic acid.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol details the acid-catalyzed esterification of 3-chlorobenzoic acid.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol (reagent and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorobenzoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).[8][9]
-
While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents or a few drops) to the mixture.[1][8][9]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[8][9]
-
Dilute the residue with water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.[9]
Visualization of Synthesis Pathway
The logical workflow for the synthesis of this compound from a common precursor is illustrated below. This diagram outlines the key transformation steps described in the experimental protocols.
Caption: Synthesis workflow from 5-chloroanthranilic acid to this compound.
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1128-76-3 [m.chemicalbook.com]
- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. CSD Solution #13 [chem.ucalgary.ca]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-chlorobenzoate from 3-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-chlorobenzoate (B1228886) from 3-chlorobenzoic acid, a key transformation in the preparation of various pharmaceutical intermediates and fine chemicals. The primary focus of this document is the Fischer-Speier esterification, a reliable and widely used method for this conversion.
Reaction Overview and Mechanism
The synthesis of ethyl 3-chlorobenzoate from 3-chlorobenzoic acid is typically achieved through Fischer esterification. This acid-catalyzed equilibrium reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] To drive the reaction towards the formation of the ester, an excess of the alcohol is commonly used, and the water formed as a byproduct can be removed.[1][2]
The mechanism of Fischer esterification proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | 3-Chlorobenzoic Acid | This compound |
| Molecular Formula | C₇H₅ClO₂ | C₉H₉ClO₂ |
| Molecular Weight | 156.57 g/mol | 184.62 g/mol [3] |
| Appearance | White to off-white crystalline powder | Colorless to light yellow clear liquid |
| Melting Point | 155-158 °C | N/A |
| Boiling Point | 284.7 °C | 118-120 °C at 13 mmHg[4] |
| Density | 1.496 g/cm³ | 1.182 g/mL[5] |
| CAS Number | 535-80-8[6] | 1128-76-3[3][7] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether | Insoluble in water; soluble in common organic solvents |
Experimental Protocol: Fischer Esterification
This section details a representative experimental procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
3-Chlorobenzoic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate (B1210297)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-chlorobenzoic acid and a significant excess of absolute ethanol (typically 5-10 molar equivalents). The ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid). The addition is exothermic, so it should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 3-chlorobenzoic acid. Continue the addition until the effervescence of carbon dioxide ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[4]
-
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.[4]
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a product of high purity.[8]
Quantitative Data
| Parameter | Value |
| Typical Yield | > 90% |
| Purity (GC) | > 98% |
Visualizations
Reaction Scheme
Caption: Fischer esterification of 3-chlorobenzoic acid.
Experimental Workflow
Caption: Workflow for this compound synthesis.
Safety Considerations
-
3-Chlorobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
Ethanol: Highly flammable liquid and vapor.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diethyl ether and Ethyl acetate: Highly flammable liquids. Work in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity levels.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzoic acid, 3-chloro-, ethyl ester [webbook.nist.gov]
- 4. This compound | 1128-76-3 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to Ethyl 3-chlorobenzoate (CAS: 1128-76-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-chlorobenzoate (B1228886), a valuable chemical intermediate in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and safety information.
Chemical and Physical Properties
Ethyl 3-chlorobenzoate is a colorless to light yellow liquid.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [3][4] | |
| Molecular Weight | 184.62 | g/mol | [3][4] |
| CAS Number | 1128-76-3 | [3][4] | |
| IUPAC Name | This compound | [4] | |
| Synonyms | Ethyl m-chlorobenzoate, 3-Chlorobenzoic acid ethyl ester | [3][4] | |
| Appearance | Clear colorless to light yellow liquid | [1][2] | |
| Boiling Point | 118-120 (at 13 mmHg) | °C | |
| Density | 1.186 | g/cm³ | |
| Refractive Index | 1.5190-1.5230 (at 20°C) | [1] | |
| Solubility | Insoluble in water, soluble in common organic solvents | ||
| InChI Key | LVFRSNCBCHABAM-UHFFFAOYSA-N | [3][4] | |
| SMILES | CCOC(=O)c1cccc(Cl)c1 | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Data and Interpretation | Source(s) |
| ¹H NMR | Spectra will show characteristic peaks for the ethyl group (a quartet and a triplet) and the aromatic protons. The substitution pattern on the benzene (B151609) ring will influence the chemical shifts and coupling constants of the aromatic protons. | [4] |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the chlorinated benzene ring. | [4] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for chlorine. | [4] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹) and bands corresponding to the C-Cl and C-H bonds of the aromatic ring and the ethyl group. | [4] |
Synthesis of this compound
This compound is commonly synthesized via the Fischer esterification of 3-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 3-chlorobenzoic acid and ethanol.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-chlorobenzoic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Synthesis workflow for this compound.
Purification
The crude this compound can be purified by column chromatography.
Experimental Protocol: Column Chromatography
This protocol outlines the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC. This compound, being more polar than non-polar impurities, will elute later.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to facilitate the elution of the product.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to obtain purified this compound.
Caption: Purification workflow for this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis. The presence of the chloro- and ester functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. In the context of drug development, chloro-containing compounds are prevalent in pharmaceuticals, and intermediates like this compound can be utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives of chlorobenzoates have been investigated for their potential as EGFR inhibitors, which are a class of anticancer drugs.
Safety and Handling
It is important to handle this compound with appropriate safety precautions.
| Hazard Category | Precautionary Statements |
| Health Hazards | May cause skin and eye irritation.[5] May be harmful if swallowed or inhaled. |
| Physical Hazards | Not classified as a physical hazard. |
| Handling | Wear protective gloves, clothing, and eye/face protection.[5] Use in a well-ventilated area. Avoid breathing vapors or mist. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
This information is intended for use by qualified professionals and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling.
References
Ethyl 3-chlorobenzoate IUPAC name
An In-Depth Technical Guide to Ethyl 3-chlorobenzoate (B1228886)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chlorobenzoate, with the IUPAC name this compound, is an aromatic ester of significant interest in organic synthesis and medicinal chemistry.[1] As a halogenated benzene (B151609) derivative, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its emerging role in drug development, particularly as a scaffold for targeted therapies.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Ethyl m-chlorobenzoate, Benzoic acid, 3-chloro-, ethyl ester | [1] |
| CAS Number | 1128-76-3 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.182 g/mL | [3] |
| Boiling Point | 242 °C | [3] |
| Refractive Index | 1.5190-1.5230 @ 20°C | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| SMILES | CCOC(=O)C1=CC(=CC=C1)Cl | [1] |
| InChIKey | LVFRSNCBCHABAM-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Table 2: Spectroscopic Data of this compound
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectral data available, showing characteristic peaks for ethyl and chlorobenzoyl moieties. | [4] |
| ¹³C NMR | Spectral data available. | [1] |
| Mass Spectrometry (MS) | Major fragments observed at m/z 139, 156, 111, 184. | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available for functional group identification. | [1][5] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.
Protocol 1: Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between 3-chlorobenzoic acid and ethanol (B145695).[6][7]
Objective: To synthesize this compound from 3-chlorobenzoic acid and ethanol.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Deionized water
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask, suspend 3-chlorobenzoic acid in a 10-20 molar equivalent excess of absolute ethanol. The ethanol also serves as the solvent.
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 25 mL of ethanol) to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.
-
Pour the concentrated mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This method involves the conversion of 3-chlorobenzoic acid to its more reactive acyl chloride, followed by reaction with ethanol.
Objective: To synthesize this compound from 3-chlorobenzoic acid via 3-chlorobenzoyl chloride.
Materials:
-
3-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol
-
Pyridine (B92270) (optional, as an acid scavenger)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Round-bottom flask, reflux condenser, dropping funnel, standard glassware
Procedure: Part A: Synthesis of 3-Chlorobenzoyl Chloride
-
Place 3-chlorobenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to capture HCl and SO₂ byproducts.
-
Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask.
-
Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases. The reaction converts the carboxylic acid to the acyl chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
Part B: Esterification
-
Dissolve the crude 3-chlorobenzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a clean, dry flask.
-
Cool the solution in an ice bath.
-
Slowly add absolute ethanol (1.1 molar equivalents) to the stirred solution. A small amount of pyridine can be added to neutralize the HCl formed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain this compound.
-
Purify the product by vacuum distillation if necessary.
Applications in Drug Development
Halogenated aromatic compounds, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals. The chloro-substituent can serve as a handle for further functionalization or can be an integral part of the final drug molecule, influencing its pharmacokinetic and pharmacodynamic properties.
A notable application of a closely related derivative is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[8][9] Derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[8][9] These compounds are designed to target the tyrosine kinase domain of EGFR, a key signaling protein often dysregulated in cancer.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified EGFR signaling cascade and the point of intervention for targeted inhibitors.
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.
The development of such inhibitors often involves the synthesis of a library of compounds derived from a common scaffold, such as a substituted benzoate ester. This compound can be a precursor to these scaffolds, highlighting its importance in medicinal chemistry research.
Synthetic Workflow for Drug Discovery
The general workflow for utilizing this compound as a starting material in a drug discovery program is outlined below.
Caption: General workflow for drug discovery starting from this compound.
Conclusion
This compound is a commercially available and synthetically accessible compound with significant utility for researchers in the chemical and pharmaceutical sciences. Its well-defined properties and reactivity make it an excellent starting material and intermediate for a wide range of applications, from fundamental organic synthesis to the discovery of novel therapeutic agents. This guide has provided the core technical information required for its effective use in a research and development setting.
References
- 1. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound [stenutz.eu]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data Sheet of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Ethyl 3-chlorobenzoate (B1228886), compiled and presented for the scientific community. The information is structured to offer easy access to critical safety information, facilitating its use in research and development settings.
Chemical Identification
| Identifier | Value |
| Chemical Name | Ethyl 3-chlorobenzoate |
| Synonyms | Ethyl m-chlorobenzoate, 3-Chlorobenzoic acid ethyl ester |
| CAS Number | 1128-76-3[1][2] |
| EC Number | 214-441-3[1][2] |
| Molecular Formula | C₉H₉ClO₂[1][2] |
| Molecular Weight | 184.62 g/mol [2] |
| InChI Key | LVFRSNCBCHABAM-UHFFFAOYSA-N[2] |
| SMILES | CCOC(=O)C1=CC=CC(Cl)=C1[3] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Clear colorless liquid[3] |
| Boiling Point | 242 °C[4] |
| Density | 1.182 g/mL[4] |
| Refractive Index | 1.5190-1.5230 @ 20°C[3] |
| Assay (GC) | ≥98.0%[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictogram:
Precautionary Measures
A summary of precautionary statements is provided below.
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing mist/vapours/spray.[1] |
| P264: Wash all exposed external body areas thoroughly after handling.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[1] | |
| P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] | |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P312: Call a POISON CENTER/doctor/physician/first aider/if you feel unwell.[1] | |
| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | |
| P337+P313: If eye irritation persists: Get medical advice/attention.[1] | |
| P362+P364: Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1] |
Experimental Protocols
Detailed experimental protocols for the determination of toxicological and ecotoxicological properties were not explicitly provided in the referenced safety data sheets. The hazard classifications are typically based on data from analogous compounds or computational models (e.g., QSAR). For definitive experimental data, it is recommended to consult specialized toxicological databases or conduct specific testing according to OECD guidelines.
A general procedure for esterification to synthesize this compound involves reacting 3-chlorobenzoic acid with chloroethane (B1197429) in the presence of a catalyst in an aqueous ethanol (B145695) solution. The reaction progress is monitored by thin-layer chromatography (TLC). Following the reaction, the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.[5]
Safety Information Workflow
The following diagram illustrates the logical flow of information and actions based on the Safety Data Sheet for this compound.
Caption: Logical workflow from hazard identification to response and disposal for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound [stenutz.eu]
- 5. This compound | 1128-76-3 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling and Storage of Ethyl 3-chlorobenzoate
For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the essential precautions and procedures for managing Ethyl 3-chlorobenzoate (B1228886) in a laboratory setting.
Physicochemical and Hazard Properties
A thorough understanding of the physicochemical and hazardous properties of Ethyl 3-chlorobenzoate is the foundation of its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H9ClO2 | [1] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| CAS Number | 1128-76-3 | [3] |
| EC Number | 214-441-3 | [3] |
| Appearance | Clear liquid | [4] |
| Boiling Point | 118-120°C at 13 mm Hg | [5] |
| Density | 1.186 g/cm³ | [5] |
| Refractive Index | 1.5220 | [5] |
| Flash Point | 118-120°C at 13 mm Hg | [5] |
Table 2: Hazard Identification and Classification
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Personal Protective Equipment (PPE) and Exposure Controls
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use of a face shield is recommended where splashing is possible. Conforms to EN166 or OSHA 29 CFR 1910.133. | [6] |
| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. | [3][6] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. A Type A brown organic vapor filter conforming to EN14387 is suggested. | [6] |
| Hand Protection | Protective gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. |
General industrial hygiene practices should be followed, such as washing hands before breaks and at the end of the workday.[7] Contaminated clothing should be removed and washed before reuse.[6]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure or incompatible reactions.
Handling
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3][6]
-
Personal Contact: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe vapors or mist.[3][6]
-
Hygiene: Do not eat, drink, or smoke when handling this product.[3] Wash hands and any exposed skin thoroughly after handling.[6]
-
Container Integrity: Keep containers securely sealed when not in use.[3] Avoid physical damage to containers.[3]
Storage
-
Temperature: Store in a cool, dry place.[5][8] The recommended storage temperature is room temperature.[4][5]
-
Container: Store in a tightly closed, suitable container, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[3] Ensure all containers are clearly labeled and free from leaks.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Atmosphere: Store under an inert atmosphere.[6]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure to personnel and the environment.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Clear the area of all personnel and move upwind of the spill.[3] Ensure adequate ventilation.
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as outlined in Table 3, including respiratory protection, chemical-resistant gloves, and eye protection.[3]
-
Contain the Spill: For minor spills, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[3] For major spills, prevent the spillage from entering drains, sewers, or water courses.[3]
-
Collect the Spilled Material: Carefully wipe up or scoop the absorbed material into a suitable, labeled container for waste disposal.[3]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Waste Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[6]
The logical workflow for handling a chemical spill is illustrated in the diagram below.
References
- 1. This compound | 1128-76-3 [chemicalbook.com]
- 2. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound CAS#: 1128-76-3 [m.chemicalbook.com]
- 5. This compound | 1128-76-3 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 1128-76-3|this compound|BLD Pharm [bldpharm.com]
Basic reactions of Ethyl 3-chlorobenzoate
An In-depth Technical Guide on the Core Reactions of Ethyl 3-chlorobenzoate (B1228886)
Introduction
Ethyl 3-chlorobenzoate is a halogenated aromatic ester with the chemical formula C₉H₉ClO₂.[1] It serves as a versatile building block in organic synthesis, primarily due to the presence of two key reactive sites: the ester functional group and the carbon-chlorine bond on the aromatic ring. This guide provides a detailed overview of the fundamental reactions involving this compound, intended for researchers, scientists, and professionals in drug development. The content covers transformations of the ester group, palladium-catalyzed cross-coupling reactions at the aryl chloride, and electrophilic substitution on the aromatic ring.
Reactions Involving the Ester Functional Group
The ester moiety in this compound is susceptible to nucleophilic acyl substitution and reduction, enabling its conversion into a variety of other functional groups.
Hydrolysis
Hydrolysis of this compound cleaves the ester bond to yield 3-chlorobenzoic acid and ethanol. This transformation is typically carried out under basic conditions (saponification) followed by an acidic workup.
Reaction Scheme: The alkaline hydrolysis of this compound proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. Subsequent acidification protonates the resulting carboxylate salt to yield the final carboxylic acid product.[2]
References
A Technical Guide to Determining the Solubility of Ethyl 3-Chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of ethyl 3-chlorobenzoate (B1228886) in various organic solvents. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol that can be implemented in a laboratory setting. Understanding the solubility of ethyl 3-chlorobenzoate is crucial for its application in organic synthesis, formulation development, and quality control.
Data Presentation
Following the experimental determination of solubility, all quantitative data should be meticulously organized for clarity and comparative analysis. A well-structured table is essential for presenting the results. The table should include the solvent, the temperature at which the measurement was conducted, and the measured solubility in various units such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), and mole fraction (χ).
Table 1: Solubility of this compound in various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Mole Fraction (χ) |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| [Add other solvents as tested] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid solute in a liquid solvent. It involves saturating the solvent with the solute at a specific temperature, separating a known mass of the saturated solution, evaporating the solvent, and then weighing the remaining solute.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (chemically resistant to the solvent)
-
Pre-weighed glass vials for drying
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-48 hours.
-
-
Sample Withdrawal:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.
-
Carefully withdraw a specific volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Immediately seal the vial containing the filtered saturated solution and weigh it accurately using an analytical balance. The mass of the saturated solution is the difference between this weight and the weight of the empty vial.
-
Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven can be used to expedite the process and to use lower temperatures, which is preferable to avoid decomposition of the solute.
-
Continue drying until a constant weight of the vial containing the dry solute is achieved. This indicates that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the weight of the empty vial from the final constant weight of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in the desired units:
-
g/100g solvent: (mass of solute / mass of solvent) * 100
-
Molarity (mol/L): (moles of solute / volume of solution in L). The density of the saturated solution will be needed for this calculation.
-
Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for solubility determination.
This structured approach will enable researchers and scientists to generate reliable and reproducible solubility data for this compound in a variety of organic solvents, facilitating its effective use in research and development.
Ethyl 3-chlorobenzoate: A Technical Guide to its Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl 3-chlorobenzoate (B1228886), a key chemical intermediate in various research and development applications, particularly within the pharmaceutical and agrochemical industries. This document details its commercial availability, physicochemical properties, spectroscopic data, synthesis and purification protocols, and its role as a building block in the synthesis of bioactive molecules.
Commercial Availability and Suppliers
Ethyl 3-chlorobenzoate is readily available from a variety of chemical suppliers, catering to both research and bulk commercial needs. Purity levels typically range from 94% to over 98%, with common quantities offered from grams to kilograms.
Table 1: Commercial Availability of this compound
| Supplier | Available Quantities | Purity |
| Thermo Scientific Chemicals (Alfa Aesar) | 5 g, 25 g | ≥98% |
| Ivy Fine Chemicals | 25 g, 100 g, Bulk | Not specified |
| TCI America | 5 g, 25 g | >94.0% (GC) |
| ChemicalBook | Various (e.g., 25g) | 99% |
| ECHEMI | Various | Pharmaceutical Grade/99% |
Note: Availability and purity may vary. It is recommended to consult the supplier's specific product information.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1128-76-3 | |
| Molecular Formula | C₉H₉ClO₂ | |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 118-120 °C at 13 mmHg | [2] |
| Density | 1.186 g/cm³ | [2] |
| Refractive Index | 1.5190-1.5230 @ 20°C | [1] |
Spectroscopic Data
Spectroscopic data is critical for the identification and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data Highlights |
| ¹H NMR | (Predicted) Aromatic protons (multiplet, ~7.3-8.0 ppm), Ethyl quartet (~4.4 ppm), Ethyl triplet (~1.4 ppm) |
| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (~128-135 ppm), Methylene carbon (~61 ppm), Methyl carbon (~14 ppm) |
| Mass Spectrometry (GC-MS) | Molecular ion (m/z): 184. Key fragments: 155, 139, 111. |
| Infrared (IR) Spectroscopy | C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |
Experimental Protocols
The following sections detail the synthesis and purification of this compound.
Synthesis via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of 3-chlorobenzoic acid with ethanol (B145695), using a strong acid catalyst.[3]
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Fischer Esterification of 3-Chlorobenzoic Acid.
Purification Protocols
The crude product can be purified by column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) is typically effective.[6] The less polar this compound will elute before the more polar 3-chlorobenzoic acid.
Caption: Workflow for Column Chromatography Purification.
Recrystallization: While this compound is a liquid at room temperature, recrystallization can be a viable purification method if the crude product is a solid due to impurities. A mixed solvent system, such as ethanol/water, may be effective.[7][8] The principle relies on the desired compound being soluble in the hot solvent and insoluble in the cold solvent, while impurities remain in solution.
Applications in Research and Drug Development
Chlorine-containing compounds play a significant role in the pharmaceutical industry, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[9] Substituted benzoates, including this compound, are valuable intermediates in the synthesis of more complex molecules.
While specific, widespread applications of this compound are proprietary to various drug discovery programs, its utility can be inferred from its chemical structure. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the chloro-substituted aromatic ring can participate in various cross-coupling reactions to build molecular complexity.
A notable example of a structurally related compound is ethyl 4-amino-3-chlorobenzoate, which has been used as a starting material for the synthesis of novel derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors, a target for anticancer drugs.[7] This highlights the potential of chlorobenzoate esters as key building blocks in medicinal chemistry.
Caption: Role of this compound in Drug Development.
References
- 1. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 1128-76-3 [amp.chemicalbook.com]
- 3. athabascau.ca [athabascau.ca]
- 4. This compound | 1128-76-3 [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-chlorobenzoate: A Comprehensive Technical Guide for Researchers
An In-depth Overview of a Versatile Research Chemical in Organic Synthesis and Drug Discovery
Ethyl 3-chlorobenzoate (B1228886), a halogenated aromatic ester, serves as a crucial building block and intermediate in a wide array of chemical syntheses. Its utility is particularly pronounced in the realms of pharmaceutical and agrochemical research, where the introduction of a chloro-substituted phenyl ring can significantly influence the biological activity of a molecule. This technical guide provides a thorough examination of the physical and chemical properties, synthesis, reactivity, and spectroscopic profile of Ethyl 3-chlorobenzoate, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Data
This compound is a colorless to light yellow liquid at room temperature. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 1128-76-3 | [1] |
| Density | 1.186 g/cm³ | [2] |
| Boiling Point | 118-120 °C at 13 mmHg | [2] |
| Refractive Index | 1.5190-1.5230 @ 20 °C | [3] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Assay (GC) | ≥98.0% | [3] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the esterification of 3-chlorobenzoic acid. A typical laboratory-scale protocol is detailed below.
Experimental Protocol: Esterification of 3-chlorobenzoic acid
This procedure outlines the synthesis of this compound from 3-chlorobenzoic acid and chloroethane (B1197429) in the presence of a catalyst.[2]
Materials:
-
3-chlorobenzoic acid
-
Chloroethane
-
50% aqueous ethanol (B145695) solution
-
Catalyst (e.g., IL-1 as mentioned in the reference)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Equipment:
-
Two-necked flask
-
Stirring apparatus
-
Water bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a two-necked flask containing 6 mL of a 50% aqueous ethanol solution, sequentially add 3-chlorobenzoic acid (1.00 mmol), chloroethane (1.20 mmol), and the catalyst (0.30 mmol) under stirring.[2]
-
Raise the temperature of the reaction mixture to 70 °C using a water bath and maintain this temperature.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, cool the flask to room temperature.[2]
-
Dilute the reaction mixture with 10 mL of water and extract the product with ethyl acetate (3 x 5 mL).[2]
-
Combine the organic phases and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude Ethyl m-chlorobenzoate.[2]
-
The product can be further purified by column chromatography if necessary.[2]
Synthesis of the Precursor: 3-chlorobenzoic acid
A common route to the necessary precursor, 3-chlorobenzoic acid, is through the oxidation of 3-chlorotoluene.
Experimental Protocol: Oxidation of 3-chlorotoluene
This protocol describes a general method for the oxidation of a substituted toluene (B28343) to the corresponding benzoic acid.
Materials:
-
3-chlorotoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) solution (dilute)
-
Hydrochloric acid (HCl) (concentrated)
-
Water
-
Ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chlorotoluene, a dilute solution of sodium hydroxide, and potassium permanganate.
-
Heat the mixture to reflux with stirring for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation of 3-chlorobenzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 3-chlorobenzoic acid can be purified by recrystallization from hot water or by extraction with ether.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 3-chlorobenzoyl moiety. Its reactivity is centered around the ester functional group and the aromatic ring.
Key Reactions
-
Hydrolysis: The ester can be hydrolyzed back to 3-chlorobenzoic acid under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process.[4]
Experimental Protocol: Alkaline Hydrolysis
-
In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M).[5]
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).[5]
-
After cooling, the resulting sodium 3-chlorobenzoate is acidified with a strong acid (e.g., HCl) to precipitate 3-chlorobenzoic acid.
-
The product can then be isolated by filtration and purified by recrystallization.
-
-
Reduction: The ester group can be reduced to a primary alcohol, (3-chlorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6][7][8]
Experimental Protocol: Reduction with LiAlH₄
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of LiAlH₄ in a dry ether solvent (e.g., THF or diethyl ether).[6]
-
Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often with cooling).
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then an aqueous base solution (e.g., NaOH).[6]
-
Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts, evaporate the solvent, and purify the resulting (3-chlorophenyl)methanol, typically by distillation or chromatography.
-
-
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful method for the synthesis of biaryl compounds.[9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid (Illustrative)
-
In a reaction vessel, combine this compound, 4-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃).[12]
-
Add a suitable solvent system, which can be a mixture of an organic solvent and water (e.g., ethanol/water).[12]
-
Heat the reaction mixture with stirring under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 3-(4-methoxyphenyl)benzoate.
-
Applications in Pharmaceutical and Agrochemical Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential biological activity.[13] The presence of the chlorine atom can enhance properties such as lipophilicity and metabolic stability, which are crucial in drug design. While specific drug molecules directly synthesized from this compound are not widely documented in publicly available literature, its structural motif is present in various research compounds and is a key synthon for building more elaborate structures. For instance, related chlorobenzoate esters are used in the synthesis of intermediates for pharmaceuticals and agrochemicals.[13]
Spectroscopic Data Summary
A comprehensive understanding of the spectroscopic properties of this compound is essential for reaction monitoring and product characterization.
| Spectroscopic Data | Key Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.3-8.0 ppm. The ethyl group shows a characteristic quartet for the -CH₂- group around δ 4.3 ppm and a triplet for the -CH₃ group around δ 1.3 ppm. |
| ¹³C NMR | The carbonyl carbon of the ester is observed downfield around δ 165 ppm. Aromatic carbons appear in the δ 127-135 ppm region. The -CH₂- carbon of the ethyl group is found around δ 61 ppm, and the -CH₃ carbon is upfield around δ 14 ppm.[14] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ester is typically observed around 1720-1730 cm⁻¹. C-O stretching vibrations are present in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands are also observed.[15][16] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl) in a roughly 3:1 ratio, characteristic of a monochlorinated compound. Common fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 139/141.[1][17] |
This in-depth guide provides a solid foundation for researchers working with this compound. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable tool in the pursuit of novel chemical entities with potential applications in medicine and agriculture. As with all chemical research, appropriate safety precautions should be taken when handling this compound and its reagents.
References
- 1. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1128-76-3 [chemicalbook.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sserc.org.uk [sserc.org.uk]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives starting from Ethyl 3-chlorobenzoate (B1228886). This versatile starting material offers multiple reaction sites—the aryl chloride, the ester, and the aromatic ring—allowing for a diverse range of chemical modifications. The protocols provided herein are foundational and may require optimization based on specific substrate scope and laboratory conditions.
Introduction
Ethyl 3-chlorobenzoate is a valuable starting material in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical structure allows for selective transformations at three key positions:
-
The Aryl Chloride: Amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing a gateway to numerous functional group interconversions.
-
The Aromatic Ring: Can undergo electrophilic aromatic substitution, although the chloro and ester groups are deactivating.
These application notes will detail several key transformations, providing specific protocols and expected outcomes for the synthesis of various derivatives.
Synthetic Pathways Overview
A general overview of the synthetic pathways described in this document is presented below. Each pathway leads to a class of derivatives with potential applications in drug discovery and materials science.
Application Notes and Protocols: Ethyl 3-Chlorobenzoate and its Analogs as Building Blocks in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3-chlorobenzoate (B1228886) and its structurally related analogs are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of the chloro- and ester functional groups on the benzene (B151609) ring provides reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. A significant application of these building blocks is in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives based on a closely related analog, ethyl 4-amino-3-chlorobenzoate, which serves as a potent scaffold for EGFR inhibitors.
Application: Development of EGFR Inhibitors for Cancer Therapy
Derivatives of chlorobenzoic acids are instrumental in the design of kinase inhibitors for targeted cancer therapy.[1] Specifically, compounds derived from 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the EGFR tyrosine kinase.[2][3] Aberrant EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] The synthesized derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, have demonstrated significant anti-proliferative activity against various cancer cell lines.[2][3]
Signaling Pathway of EGFR and its Inhibition
The following diagram illustrates the general signaling pathway of EGFR and the point of inhibition by the synthesized compounds.
Caption: EGFR signaling pathway and inhibition by synthesized compounds.
Experimental Protocols
The following protocols detail the synthesis of ethyl 4-amino-3-chlorobenzoate and its subsequent derivatization to yield potent EGFR inhibitors.
Protocol 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)
This protocol describes the esterification of 4-amino-3-chlorobenzoic acid to its corresponding ethyl ester.
Materials:
-
4-amino-3-chlorobenzoic acid
-
Absolute Ethanol (B145695) (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.[2]
-
Cool the suspension to -15°C using an appropriate cooling bath.[2]
-
Slowly add thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) dropwise to the cooled suspension, ensuring the temperature is maintained below -10°C.[2]
-
Stir the reaction mixture at 40°C for 30 minutes.[2]
-
Reflux the mixture for 3 hours.[2]
-
Filter the resulting precipitate and wash it with distilled water to remove any excess SOCl₂.[2]
-
Wash the product with a 10% Na₂CO₃ solution.[2]
-
Collect the residue and recrystallize it from an ethanol and water mixture to obtain the pure ethyl 4-amino-3-chlorobenzoate (N1).[2]
Workflow Diagram:
Caption: Synthesis workflow for ethyl 4-amino-3-chlorobenzoate (N1).
Protocol 2: Synthesis of 4-amino-3-chlorobenzohydrazide (B13470413) (N2)
This protocol describes the conversion of the ethyl ester to the corresponding hydrazide.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (N1)
-
Ethanol (EtOH)
-
Methanol (B129727) (MeOH)
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, add ethyl 4-amino-3-chlorobenzoate (N1) (0.53 g, 0.008 mol) to 50 mL of ethanol.[2]
-
Add an excess of hydrazine hydrate 80% (0.25 g, 5 mL, 0.0215 mol) to the mixture.[2]
-
Reflux the mixture at 80°C overnight.[2]
-
After the reflux period, evaporate the solvent completely.[2]
-
Wash the resulting precipitate with distilled water, filter it off, and allow it to dry.[2]
-
Recrystallize the product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide (N2).[2]
Protocol 3: Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d)
This protocol outlines the synthesis of the final bioactive compounds from the benzohydrazide (B10538) intermediate.
Materials:
-
4-amino-3-chlorobenzohydrazide (N2)
-
Phenyl isothiocyanate (for N5a)
-
4-bromophenyl isothiocyanate (for N5b)
-
4-chlorophenyl isothiocyanate (for N5c)
-
4-methylphenyl isothiocyanate (for N5d)
-
Ethanol (EtOH)
-
Distilled water
Procedure:
-
Form a suspension of 4-amino-3-chlorobenzohydrazide (N2) (0.155 g, 0.00084 mol) in 25 mL of ethanol in a round-bottom flask.[2]
-
Separately, add the corresponding isothiocyanate (0.00084 mol) to the reaction mixture:
-
Stir the reaction mixture overnight.[2]
-
Add 30 mL of cold distilled water to the solution to precipitate the product.[2]
-
Filter the precipitate and recrystallize it from 70% ethanol.[2]
Quantitative Data Summary
The synthesized compounds were evaluated for their in vitro anti-proliferative activity against three human cancer cell lines: A549 (lung), HCT-116 (colorectal), and HepG2 (liver). The IC₅₀ values are summarized in the table below.
| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| N5a | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| N5b | 3.2 ± 0.4 | 4.1 ± 0.5 | 5.2 ± 0.6 |
| N5c | 2.5 ± 0.3 | 3.8 ± 0.4 | 4.5 ± 0.5 |
| N5d | 4.1 ± 0.5 | 5.3 ± 0.6 | 6.8 ± 0.7 |
| Erlotinib | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.3 |
Data extracted from in vitro anti-proliferative assays.[2][3]
Compound Characterization Data for Ethyl 4-amino-3-chlorobenzoate (N1):
| Property | Value |
| Appearance | White to orange powder |
| Yield | 80% |
| Melting Point | 80–82°C |
| Rf | 0.50 (n-Hexane 80%: Ethyl acetate (B1210297) 20%) |
| IR (KBr, cm⁻¹) | 3487, 3356 (NH₂), 2985, 2900 (CH₃), 1689 (C=O ester), 1624, 1508, 1593 (Ar C=C), 759 (C-Cl) |
| ¹H NMR (300 MHz, DMSO-d₆, ppm) | δ: 7.75 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.83 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, CH₂), 1.27 (t, 3H, CH₃) |
Physical and spectral data for the synthesized intermediate N1.[2]
Conclusion
Ethyl 3-chlorobenzoate and its analogs, such as ethyl 4-amino-3-chlorobenzoate, are valuable scaffolds in medicinal chemistry for the synthesis of potent kinase inhibitors. The provided protocols offer a clear pathway for the synthesis of EGFR inhibitors with significant anti-proliferative activity. The hydrazine-1-carbothioamide derivative, N5a , emerged as a particularly promising compound, exhibiting cytotoxicity in the low micromolar range against multiple cancer cell lines by targeting EGFR and inducing apoptosis.[2][3] These findings highlight the potential of this chemical class for the development of novel anti-cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Ethyl 3-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of ethyl 3-chlorobenzoate (B1228886), a key building block in the synthesis of various high-value chemical entities. Given that aryl chlorides are known to be less reactive than their bromide and iodide counterparts, the selection of an appropriate catalyst system and optimized reaction conditions are critical for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (ethyl 3-chlorobenzoate), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Comparative Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of aryl chlorides, which can serve as a starting point for the optimization of reactions involving this compound.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 18 | 95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 1,4-Dioxane | 80 | 12 | 92 |
| Ethyl 4-chlorobenzoate | Phenylboronic acid | PEPPSI-iPr | K₂CO₃ | Toluene | 110 | 2 | >95 |
| 3-Chlorobenzonitrile | 3-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 24 | 88 |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general procedure for the Suzuki coupling of this compound with phenylboronic acid using a palladium/phosphine ligand catalyst system.
Materials:
-
This compound (1.0 mmol, 184.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 3-phenylbenzoate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl chlorides like this compound.[1]
Materials:
-
This compound (1.0 mmol, 184.6 mg)
-
Arylboronic acid (1.2 mmol)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-iPr) (0.01 mmol, 6.8 mg)[1]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, PEPPSI-iPr catalyst, and potassium carbonate.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 10-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 3-arylbenzoate.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Grignard Reaction with Ethyl 3-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction and Reaction Overview
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1] When esters are used as the electrophilic partner, they undergo a characteristic double addition with the Grignard reagent to yield tertiary alcohols.[2][3] This reaction proceeds through a ketone intermediate, which is more reactive than the starting ester and rapidly consumes a second equivalent of the Grignard reagent.[4][5]
This document provides detailed protocols for the reaction of various Grignard reagents with ethyl 3-chlorobenzoate (B1228886). The presence of the chloro-substituent on the aromatic ring is generally well-tolerated under standard Grignard conditions, making this substrate a useful building block for the synthesis of a variety of tri-substituted tertiary alcohols. These products can serve as valuable intermediates in medicinal chemistry and drug development. The general reaction scheme is depicted below:
Scheme 1: General Grignard Reaction with Ethyl 3-chlorobenzoate
2 R-MgX + this compound → (3-chlorophenyl)CR₂OH
The reaction requires strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water, which would quench the reagent.[6][7]
Reaction Mechanism
The reaction of a Grignard reagent with this compound proceeds via a two-step nucleophilic addition-elimination followed by a second nucleophilic addition.
-
First Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5][8]
-
Elimination: This intermediate is unstable and collapses, reforming the carbonyl group and eliminating the ethoxide ion as a leaving group. This step results in the formation of an intermediate ketone (3-chloro-substituted benzophenone (B1666685) derivative).[3][9]
-
Second Nucleophilic Attack: The ketone formed is more reactive than the initial ester.[4] A second molecule of the Grignard reagent rapidly attacks the ketone's carbonyl carbon, forming a magnesium alkoxide intermediate.[3][8]
-
Protonation: An acidic workup is required to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[6][10]
Caption: Mechanism of the double addition of a Grignard reagent to an ester.
Experimental Protocols
The following is a general protocol for the synthesis of 1-(3-chlorophenyl)-1,1-diphenylmethanol from this compound and phenylmagnesium bromide. This protocol can be adapted for other Grignard reagents.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Phenylmagnesium bromide (PhMgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) or THF | DriSolv™ Grade | MilliporeSigma |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Scientific |
| Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Reagent Grade | VWR |
| Saturated Aqueous Sodium Chloride (Brine) | Reagent Grade | VWR |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous Powder | Acros Organics |
| Magnesium Turnings (for prep) | ≥99.5% | Sigma-Aldrich |
| Bromobenzene (for prep) | ≥99% | Sigma-Aldrich |
3.2 Equipment Setup
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel (addition funnel)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.3 Detailed Reaction Procedure
Caution: Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be thoroughly dried (e.g., oven-dried at 120 °C for several hours) and the reaction must be conducted under an inert atmosphere.[6]
-
Reaction Setup: Assemble the flame-dried, three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel under a positive pressure of nitrogen or argon.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF) in the reaction flask. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq) dropwise from the dropping funnel to the stirred solution over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.[1]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[11]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[11] This step is exothermic and may cause gas evolution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. If a precipitate (magnesium salts) is present, add 1 M HCl to dissolve it. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic extracts.[10]
-
Washing: Wash the combined organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure tertiary alcohol.[11]
Data Presentation
4.1 Representative Reactant Quantities
The table below provides an example of reactant quantities for the synthesis of 1-(3-chlorophenyl)-1,1-diphenylmethanol on a 10 mmol scale.
| Compound | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 184.62 | 10.0 | 1.85 g | 1.0 |
| Phenylmagnesium bromide | 181.31 | 22.0 | 7.3 mL (3.0 M) | 2.2 |
| Anhydrous Diethyl Ether | 74.12 | - | 50 mL | - |
| Theoretical Product | 294.78 | 10.0 | 2.95 g | - |
4.2 Potential Products with Various Grignard Reagents
| Grignard Reagent (R-MgX) | R Group | Expected Tertiary Alcohol Product Name |
| Methylmagnesium bromide | Methyl | 2-(3-chlorophenyl)propan-2-ol |
| Ethylmagnesium bromide | Ethyl | 3-(3-chlorophenyl)pentan-3-ol |
| Phenylmagnesium bromide | Phenyl | 1-(3-chlorophenyl)-1,1-diphenylmethanol |
| Isopropylmagnesium chloride | Isopropyl | 1-(3-chlorophenyl)-2,2-dimethyl-1-propanone (Ketone)*, further reaction hindered |
| Benzylmagnesium chloride | Benzyl | 1-(3-chlorophenyl)-1,2-diphenylethan-1-ol |
*Note: Sterically hindered Grignard reagents may react slowly or lead to side products such as enolization or reduction of the intermediate ketone.[12]
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for the Grignard reaction.
5.1 Troubleshooting and Side Reactions
| Issue / Side Reaction | Potential Cause | Recommended Solution |
| Low or No Yield | Wet reagents, solvent, or glassware; impure magnesium. | Ensure all glassware is flame-dried. Use anhydrous solvents. Use fresh, high-quality Grignard reagent or magnesium turnings.[6][7] |
| Biphenyl Formation | Coupling of the Grignard reagent (e.g., PhMgBr). | This is a common byproduct.[7] It can be minimized by slow addition at low temperatures and is typically removed during purification. |
| Ketone Intermediate Isolated | Insufficient Grignard reagent (less than 2 eq.). | Use a slight excess of the Grignard reagent (e.g., 2.2-2.5 equivalents) to ensure complete conversion.[13] |
| Starting Material Recovered | Inactive Grignard reagent; low reaction temperature/time. | Titrate the Grignard reagent before use to determine its exact concentration. Increase reaction time or allow to stir overnight at room temperature. |
| Reduction of Ketone | Grignard reagent with β-hydrogens (e.g., IsopropylMgBr). | This side reaction can occur with sterically hindered ketones.[12] Consider using an organolithium reagent as an alternative. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. prepp.in [prepp.in]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Ester Hydrolysis of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of ethyl 3-chlorobenzoate (B1228886) to produce 3-chlorobenzoic acid. The primary method described is a base-catalyzed hydrolysis, also known as saponification, which is a robust and widely used method for this type of transformation. This protocol includes information on reagents, equipment, step-by-step procedures for the reaction and purification, and safety precautions. Additionally, quantitative data on the physical properties of the key compounds are presented in a tabular format for easy reference. A workflow diagram is also provided to visually represent the experimental process.
Introduction
Ester hydrolysis is a fundamental reaction in organic chemistry, frequently employed in academic research and the pharmaceutical industry for the synthesis of carboxylic acids from their corresponding esters. Ethyl 3-chlorobenzoate is a common starting material, and its hydrolysis product, 3-chlorobenzoic acid, serves as a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals. The protocol outlined below describes a reliable method for this conversion using sodium hydroxide (B78521) as the base catalyst.
Quantitative Data
Table 1: Physical Properties of Key Compounds
| Property | This compound | 3-Chlorobenzoic Acid |
| Molecular Formula | C₉H₉ClO₂[1] | C₇H₅ClO₂ |
| Molecular Weight | 184.62 g/mol [1] | 156.57 g/mol |
| Appearance | Clear, colorless liquid[2] | White solid |
| Boiling Point | 242 °C[3] | 274-276 °C |
| Melting Point | Not applicable | 158-160 °C |
| Density | 1.182 g/mL[3] | 1.53 g/cm³ |
| Solubility | Insoluble in water | Sparingly soluble in cold water, soluble in hot water and ethanol[4] |
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Reactant Ratio | 1 equivalent this compound |
| 2-3 equivalents Sodium Hydroxide | |
| Solvent | Ethanol (B145695)/Water mixture (e.g., 1:1 v/v) |
| Reaction Temperature | Reflux (approx. 80-100 °C) |
| Reaction Time | 1-2 hours (or until reaction completion) |
| Typical Yield | >90% (crude) |
Experimental Protocol
Materials and Equipment
-
This compound
-
Sodium hydroxide (NaOH) pellets or solution
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator (optional)
-
Recrystallization apparatus
Procedure
1. Saponification Reaction
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of sodium hydroxide in a mixture of ethanol and water. A typical concentration for the NaOH solution is 1-2 M. Use a 2-3 molar excess of NaOH relative to the this compound.
-
Add this compound to the sodium hydroxide solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.
-
Maintain the reflux with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the oily ester layer disappears.
-
After the reaction is complete, allow the mixture to cool to room temperature.
2. Work-up and Isolation of 3-Chlorobenzoic Acid
-
If a significant amount of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Transfer the cooled reaction mixture to a beaker.
-
Slowly add concentrated hydrochloric acid dropwise while stirring. The solution should be cooled in an ice bath during the addition of acid to control the exothermic reaction.
-
Continue adding acid until the solution is acidic (pH ~2), which will cause the 3-chlorobenzoic acid to precipitate out as a white solid.
-
Cool the mixture in an ice bath for about 15-30 minutes to maximize precipitation.
-
Collect the crude 3-chlorobenzoic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold distilled water to remove any remaining salts.
3. Purification by Recrystallization
-
Transfer the crude 3-chlorobenzoic acid to a beaker.
-
Add a minimal amount of a suitable solvent. Water is a common and effective solvent for the recrystallization of benzoic acid derivatives.[4][5] Other potential solvents include ethanol-water mixtures or toluene.[6]
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Work in a well-ventilated fume hood.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
This compound and 3-chlorobenzoic acid may cause skin and eye irritation. Avoid contact and inhalation.
Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
References
- 1. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound [stenutz.eu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Reduction of Ethyl 3-chlorobenzoate to (3-chlorophenyl)methanol
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of ethyl 3-chlorobenzoate (B1228886) to (3-chlorophenyl)methanol. This transformation is a fundamental process in organic synthesis, yielding a valuable intermediate for the development of pharmaceuticals and other fine chemicals. Two robust and distinct methodologies are presented: reduction using lithium aluminum hydride (LAH) and a modified sodium borohydride (B1222165) reduction activated by aluminum chloride. These protocols are designed for researchers, scientists, and drug development professionals, offering a comparative overview of the reaction conditions, yields, and procedural considerations for each method.
Introduction
(3-chlorophenyl)methanol is a key building block in the synthesis of a variety of organic molecules. Its preparation via the reduction of the corresponding ethyl ester, ethyl 3-chlorobenzoate, is a common and critical step. The choice of reducing agent is paramount and depends on factors such as desired selectivity, reaction scale, safety considerations, and available laboratory equipment. Lithium aluminum hydride (LAH) is a potent and highly efficient reducing agent for esters, typically providing high yields. However, its pyrophoric nature necessitates careful handling. Conversely, sodium borohydride is a milder and safer reagent that is generally unreactive towards esters. Its reducing power can be significantly enhanced by the addition of a Lewis acid, such as aluminum chloride, to form a more reactive reducing species in situ. This application note provides a direct comparison of these two methods, enabling an informed decision for the synthesis of (3-chlorophenyl)methanol.
Data Presentation
The following table summarizes the key quantitative data for the two presented protocols for the reduction of this compound.
| Parameter | Method 1: Lithium Aluminum Hydride (LAH) | Method 2: Sodium Borohydride/Aluminum Chloride |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) / Aluminum Chloride (AlCl₃) |
| Stoichiometry | ~1.5 eq. LAH per 1 eq. Ester | ~0.6 eq. NaBH₄, ~0.2 eq. AlCl₃ per 1 eq. Ester |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous Diglyme |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 1-3 hours |
| Work-up | Fieser work-up (sequential addition of H₂O, NaOH(aq), H₂O) | Acidic aqueous quench (e.g., dilute HCl) |
| Reported Yield | High (typically >90% for similar substrates) | High (89% reported for ethyl p-chlorobenzoate)[1] |
| Safety | Pyrophoric reagent, reacts violently with water. Requires inert atmosphere. | Generates hydrogen gas upon quenching. Less hazardous than LAH. |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of this compound using lithium aluminum hydride in anhydrous tetrahydrofuran.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH), powder or pellets
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (1.5 equivalents) to a dry round-bottom flask containing anhydrous THF. Stir the suspension and cool the flask to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1 equivalent) in anhydrous THF in a dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add the following reagents sequentially and dropwise:
-
'x' mL of water (where 'x' is the mass in grams of LAH used)
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
Work-up: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes. If the precipitate is very fine, add a small amount of diatomaceous earth.
-
Isolation: Filter the mixture through a pad of diatomaceous earth in a Büchner funnel, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3-chlorophenyl)methanol. The product can be further purified by distillation or chromatography if necessary.
Method 2: Reduction with Sodium Borohydride and Aluminum Chloride
This protocol details the reduction of this compound using a combination of sodium borohydride and aluminum chloride in anhydrous diglyme. This procedure is adapted from the successful reduction of the isomeric ethyl p-chlorobenzoate[1].
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diglyme
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate or diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add sodium borohydride (0.6 equivalents) and anhydrous diglyme. Stir to dissolve. Add this compound (1 equivalent) to this solution.
-
Addition of Lewis Acid: In a separate flask, prepare a solution of anhydrous aluminum chloride (0.2 equivalents) in anhydrous diglyme. Add this solution dropwise to the stirred mixture of the ester and sodium borohydride at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude (3-chlorophenyl)methanol. Further purification can be achieved by vacuum distillation or column chromatography.
Mandatory Visualization
References
Application of Ethyl 3-chlorobenzoate in the Synthesis of Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chlorobenzoate (B1228886) is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its substituted benzene (B151609) ring structure allows for diverse chemical modifications, including nucleophilic substitution, cross-coupling reactions, and transformations of the ester group. These reactions are pivotal in constructing the complex molecular architectures of modern therapeutic agents. This document provides detailed application notes and experimental protocols for the use of ethyl 3-chlorobenzoate in the synthesis of key pharmaceutical intermediates.
Core Applications and Reaction Pathways
The primary applications of this compound in pharmaceutical synthesis revolve around its use as a precursor for introducing the 3-chlorobenzoyl moiety or a related structural fragment into a target molecule. Key reaction pathways include:
-
Amide Bond Formation: The ester can be hydrolyzed to 3-chlorobenzoic acid, which is then coupled with various amines to form amide bonds, a common linkage in many drug molecules.
-
Grignard Reactions: Reaction of the ester with Grignard reagents can lead to the formation of tertiary alcohols or ketones, which are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs).
-
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex biaryl or arylamine structures.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (Positional Isomer Application)
This protocol details the synthesis of ethyl 4-amino-3-chlorobenzoate, a key intermediate for various bioactive molecules, including potential EGFR inhibitors.
Reaction Scheme:
Synthesis of Ethyl 4-amino-3-chlorobenzoate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-amino-3-chlorobenzoic acid | 171.57 | 4.56 g | 0.0266 |
| Ethanol (B145695) (absolute) | 46.07 | 50 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 2.33 mL (3.8 g) | 0.032 |
| 10% Sodium Carbonate (Na₂CO₃) solution | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol was prepared in a round-bottom flask and cooled to -15°C in an ice-salt bath.
-
Thionyl chloride (2.33 mL, 3.8 g, 0.032 mol) was added dropwise to the cooled suspension, ensuring the temperature was maintained below -10°C.
-
After the addition was complete, the reaction mixture was stirred at 40°C for 30 minutes.
-
The mixture was then refluxed for 3 hours.
-
The reaction mixture was cooled, and the resulting precipitate was collected by filtration.
-
The precipitate was washed with distilled water to remove any excess thionyl chloride.
-
The product was then washed with a 10% sodium carbonate solution.
-
The residue was collected and recrystallized from an ethanol/water mixture to yield the final product.
Results:
| Product | Yield (%) | Melting Point (°C) | Appearance |
| Ethyl 4-amino-3-chlorobenzoate | 80 | 80-82 | White to orange powder |
Protocol 2: Synthesis of 4-amino-3-chlorobenzohydrazide (B13470413) from Ethyl 4-amino-3-chlorobenzoate
This protocol describes the conversion of the synthesized ester into a hydrazide, a common precursor for heterocyclic compounds in drug discovery.
Reaction Scheme:
Synthesis of 4-amino-3-chlorobenzohydrazide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-amino-3-chlorobenzoate | 199.63 | 0.53 g | 0.00265 |
| Hydrazine hydrate (80%) | 50.06 | 5 mL (0.25 g) | 0.04 |
| Ethanol | 46.07 | 50 mL | - |
| Methanol | 32.04 | As needed for recrystallization | - |
| Deionized Water | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, ethyl 4-amino-3-chlorobenzoate (0.53 g, 0.00265 mol) was dissolved in 50 mL of ethanol.
-
An excess of 80% hydrazine hydrate (5 mL, 0.25 g, 0.04 mol) was added to the solution.
-
The mixture was refluxed at 80°C overnight.
-
After the reflux period, the solvent was removed by evaporation until the mixture was completely dry.
-
The resulting precipitate was washed with distilled water, collected by filtration, and allowed to dry.
-
The crude product was recrystallized from methanol.
Data Summary
The following table summarizes the quantitative data for the synthesis of derivatives from ethyl 4-amino-3-chlorobenzoate, demonstrating the yields and physical properties of the resulting pharmaceutical intermediates.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| Ethyl 4-amino-3-chlorobenzoate | C₉H₁₀ClNO₂ | 80 | 80-82 |
| 4-amino-3-chlorobenzohydrazide | C₇H₈ClN₃O | - | - |
| 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | C₈H₆ClN₃OS | 50 | 235-238 |
| N'-(4-nitrobenzylidene)-4-amino-3-chlorobenzohydrazide | C₁₄H₁₁ClN₄O₃ | 60 | 158-160 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Workflow for the synthesis of Ethyl 4-amino-3-chlorobenzoate.
Workflow for the synthesis of 4-amino-3-chlorobenzohydrazide.
Conclusion
This compound and its isomers are valuable reagents in the synthesis of pharmaceutical intermediates. The protocols and data presented, although for a positional isomer, provide a clear and detailed guide for researchers in the field of drug development. The described esterification and subsequent conversion to a hydrazide are fundamental transformations that open avenues for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The provided workflows and data tables offer a structured resource for planning and executing similar synthetic strategies.
Synthesis of Ethyl 3-chlorobenzoate via Fisher Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-chlorobenzoate (B1228886) through Fisher esterification of 3-chlorobenzoic acid with ethanol (B145695), utilizing a strong acid catalyst. Fisher esterification is a robust and widely used method for the preparation of esters, which are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] These protocols are designed to guide researchers in the successful synthesis, purification, and characterization of Ethyl 3-chlorobenzoate.
Introduction
This compound is a key building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The Fisher esterification is a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] The reaction is reversible, and to achieve high yields, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][3] This application note details the synthesis of this compound from 3-chlorobenzoic acid and ethanol using sulfuric acid as a catalyst.
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
3-Chlorobenzoic Acid + Ethanol ⇌ this compound + Water
The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid. The mechanism of the Fisher esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.
Reaction Data Summary
The following table summarizes the key reactants and products involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | Starting Material |
| Ethanol | C₂H₅OH | 46.07 | Reactant & Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| This compound | C₉H₉ClO₂ | 184.62 | Product |
| Water | H₂O | 18.02 | Byproduct |
Reaction Parameters
This table outlines the typical reaction conditions for the Fisher esterification of 3-chlorobenzoic acid.
| Parameter | Value | Notes |
| Molar Ratio (Ethanol : 3-Chlorobenzoic Acid) | 5:1 to 10:1 | Using excess ethanol shifts the equilibrium towards the product. |
| Catalyst Loading (H₂SO₄) | 5-10 mol% | Catalytic amount of strong acid is required. |
| Reaction Temperature | Reflux (~78 °C) | The boiling point of ethanol. |
| Reaction Time | 4 - 8 hours | Reaction progress can be monitored by TLC. |
| Expected Yield | 85-95% | Yields can vary based on reaction scale and purification method. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzoic acid (e.g., 15.6 g, 0.1 mol).
-
Add an excess of absolute ethanol (e.g., 92 mL, ~1.6 mol). Ethanol acts as both the reactant and the solvent.
-
Stir the mixture until the 3-chlorobenzoic acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2.7 mL, ~0.05 mol) to the stirred solution. Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification
This protocol details the isolation and purification of the synthesized this compound.
Procedure:
-
Solvent Removal: Remove the excess ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 100 mL) and transfer the solution to a separatory funnel.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions to neutralize the excess sulfuric acid and any unreacted 3-chlorobenzoic acid. Caution: Carbon dioxide gas will evolve, so vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.
-
Washing: Wash the organic layer with water (e.g., 2 x 50 mL) and then with brine (e.g., 1 x 50 mL).
-
Drying: Transfer the organic layer to a clean, dry flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
-
Further Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Fisher Esterification Mechanism
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 3-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of ethyl 3-chlorobenzoate (B1228886). Ethyl 3-chlorobenzoate is an important building block in organic synthesis, and its functionalization through cross-coupling reactions opens avenues for the synthesis of a wide array of complex molecules relevant to the pharmaceutical and materials science industries. This guide covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, providing specific protocols and quantitative data where available for this compound and closely related substrates.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic or unsaturated partner in the presence of a palladium catalyst and a base. The choice of ligand, base, and solvent is crucial for the success of these reactions, particularly when dealing with less reactive aryl chlorides like this compound. The electron-withdrawing nature of the ester group in this compound can influence the reactivity of the C-Cl bond.
General Reaction Scheme
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a general pathway involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Experimental Workflow
A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent the deactivation of the catalyst.
Choosing the Right Coupling Reaction
The choice of the specific cross-coupling reaction depends on the desired bond to be formed and the available starting materials.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. For electron-deficient aryl chlorides like this compound, the use of electron-rich and sterically hindered phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | - | 98 |
| 2 | Ethyl 4-chlorobenzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| 3 | 3-Chlorobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 97[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from a general procedure for the Suzuki coupling of aryl chlorides and can be used as a starting point for the coupling of this compound.[2]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (1 mL)
-
Schlenk flask, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
-
Heck-Mizoroki Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. For aryl chlorides, higher temperatures and specific ligands are often required.
Quantitative Data Summary: Heck Reaction of Aryl Chlorides
| Entry | Aryl Chloride | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | n-Butyl acrylate (B77674) | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 81 |
| 2 | Chlorobenzene | Styrene | Pd/C | K₂CO₃ | H₂O | 100 | 24 | 65[3] |
Experimental Protocol: Heck Reaction of an Aryl Chloride with an Acrylate
This protocol is based on a general procedure for the Heck coupling of aryl chlorides with acrylates.[4]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.1 mmol, 1.1 equiv)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to a Schlenk tube.
-
Add dioxane, followed by this compound and n-butyl acrylate.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines. The use of bulky, electron-rich phosphine ligands is critical for the coupling of aryl chlorides.
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine (B109124) | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94[5] |
| 2 | 3-Chloroaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 23 | 37[6] |
| 3 | Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | K₂CO₃ | H₂O | 80 | - | 92[7] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine.[5]
-
Materials:
-
This compound (4.22 mmol, 1.0 equiv)
-
Morpholine (6.33 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Two-necked flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound and morpholine in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding N-arylated product.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.
Quantitative Data Summary: Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylacetylene | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | CH₃CN | 75 | 12 | High[8] |
| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | γ-valerolactone-based IL | 55 | 3 | High[9] |
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Chloride
This protocol is based on a general procedure for the copper-free Sonogashira coupling of aryl chlorides.[8]
-
Materials:
-
This compound (0.40 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (0.44 mmol, 1.1 equiv)
-
PdCl₂(CH₃CN)₂ (0.012 mmol, 3 mol%)
-
XPhos (0.024 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.04 mmol, 2.6 equiv)
-
Anhydrous acetonitrile (B52724) (CH₃CN) (6 mL)
-
Schlenk tube, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a Schlenk tube, add this compound, the terminal alkyne, PdCl₂(CH₃CN)₂, XPhos, and Cs₂CO₃.
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add anhydrous acetonitrile.
-
Heat the mixture at 75 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful platform for the synthesis of a diverse range of functionalized aromatic compounds. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Successful implementation of these reactions with the less reactive aryl chloride substrate often requires careful selection and optimization of the catalyst system, including the palladium source, ligand, base, and solvent. The use of modern, sterically hindered, and electron-rich phosphine ligands is frequently key to achieving high yields and reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Ethyl 3-Chlorobenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the utilization of ethyl 3-chlorobenzoate (B1228886) as a versatile starting material for the synthesis of various medicinally relevant heterocyclic compounds. The following sections detail the synthesis of pyrazolones and benzoxazoles, highlighting the strategic importance of the 3-chloro-substituted benzene (B151609) ring for further functionalization in drug discovery programs.
Synthesis of 3-(3-Chlorophenyl)-5-pyrazolone
Pyrazolone derivatives are a well-established class of heterocyclic compounds possessing a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The synthesis of 3-(3-chlorophenyl)-5-pyrazolone from ethyl 3-chlorobenzoate proceeds via a two-step sequence involving a Claisen condensation to form the corresponding β-ketoester, followed by a cyclization reaction with hydrazine (B178648) hydrate.
Logical Workflow for the Synthesis of 3-(3-Chlorophenyl)-5-pyrazolone
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 3-chlorobenzoate (B1228886).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing Ethyl 3-chlorobenzoate?
A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification of 3-chlorobenzoic acid with ethanol (B145695) using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is reversible, and various techniques can be employed to drive the equilibrium towards the formation of the desired ester, thereby maximizing the yield.[1][3][4]
Q2: What are the key factors that influence the yield of the Fischer esterification of 3-chlorobenzoic acid?
A2: Several factors critically impact the reaction yield:
-
Reactant Molar Ratio: Employing a large excess of ethanol is crucial to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[1][3]
-
Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, thus reducing the yield.[1][2] Actively removing water as it forms is a highly effective strategy to drive the reaction to completion.[1][4]
-
Catalyst Concentration: An adequate amount of a strong acid catalyst is necessary for the reaction to proceed at a reasonable rate.[1]
-
Reaction Temperature: The reaction rate is temperature-dependent. Higher temperatures generally accelerate the reaction, but excessive heat can lead to undesirable side reactions.[1][2]
Q3: What are the potential side reactions during the synthesis of this compound?
A3: The primary side reaction is the reverse reaction of the esterification, which is the hydrolysis of the ester back to 3-chlorobenzoic acid and ethanol.[2] At very high temperatures and with a strong acid catalyst, there is a possibility of ether formation from the dehydration of ethanol.[2]
Q4: How can I effectively purify the crude this compound?
A4: A standard work-up procedure involves neutralizing the excess acid catalyst and removing any unreacted 3-chlorobenzoic acid. This is typically achieved by washing the organic reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1][5] The unreacted carboxylic acid is converted to its water-soluble sodium salt and is thus extracted into the aqueous layer.[5] Further purification can be achieved by distillation or column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials.[1][2] | Solution: • Use a large excess of ethanol (e.g., 10-20 molar equivalents) to serve as both reactant and solvent, pushing the equilibrium towards the product.[1][6] • Actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1] |
| Insufficient Catalyst: The amount of acid catalyst is too low to effectively catalyze the reaction.[1] | Solution: • Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% of H₂SO₄ or TsOH) is used.[2] | |
| Presence of Water: Water in the reactants or solvent is inhibiting the forward reaction.[1] | Solution: • Use anhydrous ethanol and ensure all glassware is thoroughly dried before starting the reaction. | |
| Incomplete Reaction: The reaction has not been allowed to proceed for a sufficient amount of time. | Solution: • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the starting material is still present, increase the reflux time. | |
| Product Contaminated with Starting Material (3-chlorobenzoic acid) | Insufficient Washing: The work-up procedure did not effectively remove all the unreacted acid. | Solution: • Perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] • Check the pH of the aqueous layer after each wash to ensure it is basic, indicating that all the acid has been neutralized and extracted.[5] |
| Dark Brown or Black Reaction Mixture | Side Reactions: Polymerization or other degradation reactions may be occurring at high temperatures.[1] | Solution: • Reduce the reaction temperature to a gentle reflux.[1] • Consider using a milder acid catalyst. |
Experimental Protocol: Fischer Esterification of 3-Chlorobenzoic Acid
This protocol describes a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3-Chlorobenzoic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-chlorobenzoic acid.
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Heating: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC. A typical reaction time is 2-4 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and remove unreacted 3-chlorobenzoic acid.[1] Repeat this wash until the aqueous layer is basic.
-
Wash the organic layer with brine.[1]
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation.
Data Presentation
Table 1: Reaction Parameters for Optimizing this compound Yield
| Parameter | Condition | Expected Outcome on Yield | Reference |
| Ethanol to 3-Chlorobenzoic Acid Molar Ratio | 1:1 | Low | [4] |
| 10:1 | High | [4] | |
| >20:1 (Ethanol as solvent) | Very High | [1] | |
| Catalyst (H₂SO₄) Concentration | < 1 mol% | Slow reaction, low conversion | [1] |
| 1-5 mol% | Optimal rate and conversion | [2] | |
| Water Removal | None | Equilibrium limits yield | [1][4] |
| Dean-Stark Apparatus | Drives reaction to completion, high yield | [1] | |
| Molecular Sieves | Removes water, increases yield | [1] | |
| Reaction Temperature | Room Temperature | Very slow reaction | - |
| Reflux (approx. 78 °C for Ethanol) | Optimal rate | [1] | |
| > 100 °C | Potential for side reactions | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 1128-76-3 [m.chemicalbook.com]
Common side reactions in the synthesis of Ethyl 3-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chlorobenzoate (B1228886).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Ethyl 3-chlorobenzoate?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of 3-chlorobenzoic acid with ethanol (B145695) using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions in the Fischer esterification of 3-chlorobenzoic acid include:
-
Hydrolysis: As the reaction is reversible, the ester product can be hydrolyzed back to 3-chlorobenzoic acid and ethanol in the presence of water.
-
Diethyl Ether Formation: The ethanol reactant can undergo acid-catalyzed self-condensation to form diethyl ether, particularly at higher temperatures.
-
Sulfonation: If concentrated sulfuric acid is used as the catalyst, there is a risk of electrophilic aromatic substitution on the benzene (B151609) ring to form a sulfonic acid derivative.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following strategies:
-
To reduce hydrolysis: Use a large excess of ethanol to shift the equilibrium towards the ester product and remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
To minimize diethyl ether formation: Maintain a controlled reaction temperature. The formation of diethyl ether is more favorable at higher temperatures (typically above 140°C).
-
To prevent sulfonation: Use an alternative acid catalyst like p-toluenesulfonic acid or use a minimal amount of concentrated sulfuric acid.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium Not Shifted) | - Increase the molar excess of ethanol (e.g., use it as the solvent). - Remove water from the reaction mixture using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. - Increase the reaction time. |
| Loss of Product During Workup | - Ensure complete extraction of the ester from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). - Minimize the number of aqueous washes. - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the ester from being hydrolyzed back to the carboxylic acid. |
| Suboptimal Catalyst Amount or Activity | - Ensure the acid catalyst has not degraded. - For sulfuric acid, a catalytic amount (e.g., 5 mol%) is typically sufficient. Too much can lead to side reactions. |
Issue 2: Presence of Unreacted 3-chlorobenzoic Acid in the Product
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material persists, extend the reflux time. - Ensure the reaction is maintained at a gentle reflux. |
| Inefficient Workup | - During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any unreacted 3-chlorobenzoic acid. |
Issue 3: Contamination with Side Products
| Side Product | Identification | Prevention | Removal |
| Diethyl Ether | Low boiling point fraction during distillation. Can be detected by GC-MS. | Maintain reaction temperature below 140°C. | Diethyl ether is volatile and can often be removed during the solvent evaporation step or by careful distillation. |
| Sulfonated Byproducts | High polarity, may remain in the aqueous layer or be difficult to separate by column chromatography. | Use an alternative acid catalyst (e.g., p-toluenesulfonic acid) or use a minimal amount of sulfuric acid. | Purification by column chromatography on silica (B1680970) gel, eluting with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate). |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-chlorobenzoic Acid
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any unreacted acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
How to remove unreacted 3-chlorobenzoic acid from Ethyl 3-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-chlorobenzoic acid from Ethyl 3-chlorobenzoate (B1228886).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 3-chlorobenzoic acid from my Ethyl 3-chlorobenzoate product?
A1: The most common and effective methods for this purification include:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral ester.
-
Column Chromatography: Separation is based on the differential adsorption of the ester and the acid to a stationary phase, typically silica (B1680970) gel.
-
Distillation: This method is viable if there is a significant difference in the boiling points of the ester and the unreacted acid.
Q2: How does acid-base extraction work to separate the two compounds?
A2: 3-chlorobenzoic acid, being a carboxylic acid, readily reacts with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its water-soluble sodium salt (sodium 3-chlorobenzoate). The this compound, being neutral, does not react and remains in the organic solvent. This allows for the separation of the two compounds into aqueous and organic layers, respectively. The 3-chlorobenzoic acid can then be recovered from the aqueous layer by acidification if desired.[1][2][3][4]
Q3: What are the key physical property differences between this compound and 3-chlorobenzoic acid that allow for their separation?
A3: The primary differences in their physical properties that facilitate separation are their acidity and boiling points. The acidic proton of the carboxylic acid allows for its conversion to a salt in a basic aqueous solution, making it highly water-soluble, while the ester remains in the organic phase. Additionally, their different boiling points can be exploited for separation by distillation.
Data Presentation
A summary of the relevant quantitative data for both compounds is provided below for easy comparison when selecting a purification method.
| Property | 3-Chlorobenzoic Acid | This compound | Reference |
| Molecular Formula | C₇H₅ClO₂ | C₉H₉ClO₂ | [5][6] |
| Molecular Weight | 156.57 g/mol | 184.62 g/mol | [5][6] |
| Melting Point | 153-157 °C | Not applicable (liquid at room temp) | [7][8][9] |
| Boiling Point | 274-276 °C | 242 °C | [8][9][10] |
| Density | ~1.5 g/cm³ | 1.182 g/mL | [7][8][10] |
| Solubility in Water | Poorly soluble | Insoluble | [5][7] |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol outlines the removal of 3-chlorobenzoic acid from an organic solution containing this compound.
Materials:
-
Crude this compound mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium carbonate (Na₂CO₃) solution
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with fresh saturated sodium bicarbonate solution two more times to ensure complete removal of the acid.
-
Combine all the aqueous extracts. This solution contains the sodium salt of 3-chlorobenzoic acid.
-
Wash the organic layer in the separatory funnel with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Column Chromatography Protocol
This protocol describes the separation of this compound from 3-chlorobenzoic acid using silica gel chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60-200 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude mixture in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system (e.g., starting with 5% ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions. This compound, being less polar, will elute first.
-
The more polar 3-chlorobenzoic acid will adhere more strongly to the silica gel and elute later. A gradual increase in the polarity of the eluent (e.g., to 20% ethyl acetate in hexane) may be necessary to elute the acid.[11]
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified product.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help. Addition of a small amount of brine can sometimes break up an emulsion. |
| Low yield of this compound | Incomplete extraction of the acid. | Increase the number of washes with the basic solution. Ensure the pH of the aqueous layer is basic after each wash. |
| Product is still contaminated with acid | Insufficient washing. | Perform additional washes with the basic solution. Monitor the pH of the aqueous washes to ensure all the acid has been removed. |
| Incomplete phase separation. | Allow more time for the layers to separate completely. Ensure there is a sharp interface before draining the layers. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of compounds | Inappropriate solvent system. | Optimize the eluent system using TLC before running the column. A common starting point is a mixture of hexane and ethyl acetate.[11] |
| Overloading the column. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| 3-chlorobenzoic acid streaks down the column | The acidic nature of the compound can cause tailing on silica gel. | Adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can sometimes improve the peak shape of the acidic compound. Alternatively, adding a small amount of a base like triethylamine (B128534) to the silica slurry before packing can neutralize the acidic sites on the silica.[11] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for acid-base extraction.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Extraction - Concept [jove.com]
- 4. youtube.com [youtube.com]
- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying Ethyl 3-chlorobenzoate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Ethyl 3-chlorobenzoate (B1228886) through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude Ethyl 3-chlorobenzoate synthesized via Fischer esterification?
The most common impurity is typically the unreacted starting material, 3-chlorobenzoic acid.[1][2][3] This is due to the equilibrium nature of the Fischer esterification reaction.[1][2][3]
Q2: How can I remove the unreacted 3-chlorobenzoic acid?
Recrystallization is an effective method for removing 3-chlorobenzoic acid. The difference in solubility between this compound and 3-chlorobenzoic acid in a suitable solvent system allows for the separation. Additionally, a pre-recrystallization wash with a mild aqueous base (like sodium bicarbonate solution) can help remove the acidic impurity.[4]
Q3: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent should:
-
Dissolve this compound well at elevated temperatures but poorly at low temperatures.[5][6]
-
Either not dissolve 3-chlorobenzoic acid at all or dissolve it very well even at low temperatures, so it remains in the mother liquor.
-
Be chemically inert and not react with the ester.
-
Have a relatively low boiling point for easy removal from the purified crystals.[6]
-
Be non-toxic and environmentally friendly, if possible.
Q4: My product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can:
-
Add a small amount of additional solvent to the hot solution to ensure the saturation point is reached at a lower temperature.[7]
-
Try a different solvent or a mixed solvent system. For esters, mixtures like ethanol/water or hexane/ethyl acetate (B1210297) can be effective.[8]
-
Ensure a slow cooling rate to allow for proper crystal lattice formation.[9]
Q5: I have a very low yield after recrystallization. What are the possible causes?
Low yield can result from several factors:
-
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[7]
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent that is not sufficiently cold.
-
The chosen solvent having too high a solubility for the product at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[7] |
| Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[9] | ||
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly, which can trap impurities. | Add a small amount of additional hot solvent to the solution and allow it to cool more slowly.[7] |
| The purified product is still impure (low melting point or presence of impurities in analytical data). | The chosen solvent is not effective at separating the impurities. | Perform solvent screening to find a more suitable solvent or solvent pair. The impurity (3-chlorobenzoic acid) may have co-precipitated. A pre-recrystallization wash with a dilute base may be necessary.[4] |
| The cooling process was too fast, leading to the inclusion of impurities in the crystal lattice. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. | |
| The crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can adsorb the desired product and reduce the yield.[7] |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₉ClO₂ | 184.62 | ~242 |
| 3-chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | ~275 |
Note: Data sourced from various chemical suppliers and databases.[10][11]
Table 2: Qualitative Solubility of this compound in Common Solvents (Estimated)
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) |
| Water | High | Insoluble | Insoluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Methanol | High | Sparingly Soluble | Soluble |
| Hexane | Low | Soluble | Very Soluble |
| Toluene | Low | Soluble | Very Soluble |
| Ethyl Acetate | Medium | Soluble | Very Soluble |
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different solvent to each test tube (e.g., water, ethanol, hexane, ethyl acetate, toluene, and mixtures like ethanol/water and hexane/ethyl acetate).
-
Observe the solubility at room temperature by gentle agitation. A suitable solvent should not dissolve the compound at this stage.
-
For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes in a water bath.
-
Observe if the compound dissolves completely at the boiling point of the solvent. An ideal solvent will fully dissolve the compound.
-
Allow the test tubes that formed a clear solution to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.
-
The solvent that yields a large amount of pure-looking crystals upon cooling is the most suitable for recrystallization.
Protocol 2: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent (determined from Protocol 1) dropwise while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques (e.g., HPLC, GC, NMR).
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical decision tree for troubleshooting common recrystallization issues.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. This compound [stenutz.eu]
- 11. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chlorobenzoate (B1228886).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 3-chlorobenzoate?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 3-chlorobenzoic acid with ethanol (B145695) using an acid catalyst.[1][2] This method involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3][4]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][5] The formation of water as a byproduct can shift the equilibrium back towards the reactants (3-chlorobenzoic acid and ethanol). To maximize the yield, it is crucial to shift the equilibrium towards the product side.[6]
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, you can employ Le Chatelier's principle in the following ways:
-
Use an excess of a reactant: Using a large excess of ethanol (often as the solvent) will drive the equilibrium towards the formation of the ester.[1][6] Studies have shown that increasing the excess of alcohol can significantly increase the ester yield.[6]
-
Remove water as it forms: This is a highly effective method to drive the reaction to completion.[6] This can be achieved by using a Dean-Stark apparatus, which physically separates the water from the reaction mixture as it is formed.[7][8][9] Alternatively, drying agents like molecular sieves can be used.[4]
Q4: What are the potential side reactions in the synthesis of this compound?
A4: While Fischer esterification is generally a clean reaction, some potential side reactions to be aware of include:
-
Dehydration of ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether.
-
Sulfonation of the aromatic ring: If using concentrated sulfuric acid as a catalyst at high temperatures, there is a possibility of sulfonation of the benzene (B151609) ring, although this is less common under typical esterification conditions.
Q5: How do I remove the unreacted 3-chlorobenzoic acid from my product?
A5: Unreacted 3-chlorobenzoic acid can be effectively removed during the workup procedure by washing the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10][11][12] The acidic carboxylic acid reacts with the base to form a water-soluble carboxylate salt, which is then extracted into the aqueous layer.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Insufficient Heat: The reaction may not have reached the required temperature for a sufficient duration. 3. Presence of Water: Starting materials or glassware may not have been properly dried. | 1. Use a fresh, concentrated acid catalyst. 2. Ensure the reaction is refluxing gently for the recommended time (typically 1-10 hours).[2] 3. Dry all glassware thoroughly and use anhydrous ethanol. |
| Product is Contaminated with Starting Material (3-chlorobenzoic acid) | 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Workup: The base wash was not sufficient to remove all the unreacted acid. | 1. Increase the reaction time or the amount of excess ethanol. Consider using a Dean-Stark apparatus to remove water. 2. Perform multiple washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is basic. |
| Formation of an Emulsion During Workup | 1. Vigorous Shaking: Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion. 2. High Concentration of Reactants: Concentrated solutions are more prone to forming emulsions. | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Dilute the reaction mixture with more of the organic solvent before washing. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.[13] |
| Product is an Oil Instead of a Crystalline Solid (if applicable at room temp) | 1. Presence of Impurities: Unreacted starting materials or side products can lower the melting point of the product. | 1. Ensure a thorough workup to remove all impurities. 2. Purify the product by distillation or column chromatography. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-Chlorobenzoic Acid
Objective: To synthesize this compound from 3-chlorobenzoic acid and ethanol.
Materials:
-
3-chlorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 3-chlorobenzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dilute the mixture and wash with water to remove the bulk of the ethanol and sulfuric acid.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining sulfuric acid and removes unreacted 3-chlorobenzoic acid.[10][11]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water and inorganic salts.[13]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 3-Chlorobenzoic Acid | 156.57 | 274-276 | 153-155 | - |
| Ethanol | 46.07 | 78.37 | -114.1 | 0.789 |
| This compound | 184.62 | 242 | - | 1.182 |
| Diethyl Ether | 74.12 | 34.6 | -116.3 | 0.713 |
Table 2: Typical Reaction Conditions and Expected Yields
| Parameter | Conventional Heating | Microwave-Assisted |
| Molar Ratio (Acid:Alcohol) | 1:5 to 1:10 | 1:5 to 1:10 |
| Catalyst (mol%) | 1-2% H₂SO₄ | 1-2% H₂SO₄ |
| Temperature (°C) | Reflux (approx. 78°C for ethanol) | 100-150°C |
| Reaction Time | 2-10 hours | 5-30 minutes |
| Typical Yield (%) | 60-85% | 70-95% |
Note: Yields are highly dependent on the specific reaction conditions and the efficiency of the workup and purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 3-chlorobenzoate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 3-chlorobenzoate (B1228886) using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of Ethyl 3-chlorobenzoate?
A1: For normal-phase chromatography, silica (B1680970) gel (230-400 mesh) is the standard and most effective stationary phase for purifying moderately polar compounds like this compound.
Q2: Which mobile phase is best suited for the purification of this compound?
A2: A mobile phase system of ethyl acetate (B1210297) in hexanes is highly recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.25-0.35 for this compound.[1] A slightly less polar mixture is then typically used for the column itself to ensure good separation.[1]
Q3: How can I remove the unreacted 3-chlorobenzoic acid impurity?
A3: Unreacted 3-chlorobenzoic acid is significantly more polar than the ethyl ester product. During silica gel column chromatography, the this compound will elute first with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes). The 3-chlorobenzoic acid will be strongly retained on the silica gel and will elute much later, or it can be eluted by increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).[2] Alternatively, a pre-purification acid-base extraction can be performed by dissolving the crude mixture in an organic solvent and washing with an aqueous sodium bicarbonate solution. The 3-chlorobenzoic acid will be deprotonated and move to the aqueous layer.[3][4]
Q4: My compound is not eluting from the column. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. It is also possible, though less likely for this compound, that it has decomposed on the silica gel.[5]
Q5: The separation between my product and an impurity is poor. How can I improve it?
A5: To improve separation, you can try using a less polar solvent system for the column than what was determined by TLC.[1] Additionally, ensure your column is packed correctly to avoid channeling and that you have not overloaded the column with too much crude material. A longer column can also sometimes improve the separation of closely eluting compounds.
Data Presentation
Table 1: TLC Solvent System Selection for Aromatic Esters
The ideal Rf value for the compound of interest on a TLC plate before running a column is between 0.25 and 0.35.[1] This table provides a starting point for determining the appropriate mobile phase composition for this compound.
| % Ethyl Acetate in Hexanes (v/v) | Expected Rf Range for Ethyl Benzoate Derivatives | Suitability for Column Chromatography |
| 5% | 0.10 - 0.25 | May be too low; slow elution. |
| 10% | 0.20 - 0.40 | Good starting point for TLC analysis. |
| 15% | 0.30 - 0.55 | Likely to provide optimal Rf. [1] |
| 20% | 0.40 - 0.65 | May be too high; potential for poor separation.[1] |
Table 2: Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. Use a slightly less polar eluent for the column than for TLC.[1][5] |
| Column overloading. | Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to sample by weight). | |
| Poorly packed column (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of the more polar solvent (ethyl acetate). |
| Compound Elutes Too Slowly or Not at All | Mobile phase is not polar enough. | Gradually increase the percentage of the more polar solvent (ethyl acetate).[5] |
| Streaking of Compound on TLC/Column | Sample is too concentrated when loaded. | Dissolve the sample in a minimal amount of the mobile phase before loading. |
| Compound is degrading on the silica. | Test for stability on a small amount of silica. If degradation occurs, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine.[5] | |
| Product fractions are not pure (contain multiple spots on TLC) | Incomplete separation. | Collect smaller fractions and analyze each one carefully by TLC before combining. |
| Co-elution of impurities. | Try a different solvent system or consider a gradient elution. |
Experimental Protocols
Protocol 1: Purification of this compound using Flash Column Chromatography
Objective: To purify crude this compound from common impurities such as unreacted 3-chlorobenzoic acid.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis to Determine Eluent:
-
Prepare several developing solutions with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).
-
Dissolve a small amount of the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the crude mixture onto different TLC plates.
-
Develop each plate in a different solvent system.
-
Visualize the plates under a UV lamp.
-
Select the solvent system where the desired product (this compound) has an Rf value of approximately 0.25-0.35.[1] For the column, use a slightly less polar mobile phase (e.g., if 15% ethyl acetate gives the ideal Rf, use 10-12% for the column).
-
-
Column Preparation (Wet Packing):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase. For 1 gram of crude product, use approximately 40-50 grams of silica gel.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then open the stopcock to drain some of the solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the solution to the top of the column using a pipette, allowing it to absorb into the sand layer without disturbing the silica bed.
-
Rinse the flask with a small amount of mobile phase and add it to the column to ensure complete transfer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting the eluent in small fractions (e.g., 10-15 mL per tube).
-
Continuously monitor the collected fractions by TLC to identify which fractions contain the pure product. The less polar this compound will elute before the more polar 3-chlorobenzoic acid.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Preventing hydrolysis of Ethyl 3-chlorobenzoate during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of Ethyl 3-chlorobenzoate (B1228886) during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a concern during the workup of Ethyl 3-chlorobenzoate?
A1: Ester hydrolysis is a chemical reaction in which an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (3-Chlorobenzoic acid) and alcohol (ethanol).[1][2] This reaction is the reverse of the esterification process and can be catalyzed by both acids and bases.[1][3] During an aqueous workup, the reaction mixture is exposed to water and often acidic or basic solutions to remove catalysts and byproducts.[1] These conditions create a favorable environment for unwanted hydrolysis, which can significantly decrease the yield of the desired ester product.[1]
Q2: What are the primary factors that promote the hydrolysis of this compound during workup?
A2: Several factors can accelerate the rate of hydrolysis during workup:
-
Presence of Strong Acids or Bases: Both acidic and basic conditions catalyze hydrolysis.[3] Strong bases like sodium hydroxide (B78521) are particularly problematic as they lead to saponification, an often irreversible base-promoted hydrolysis.[1][4]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3] Performing washes and extractions at elevated temperatures can lead to significant product loss.[3]
-
Prolonged Contact Time: The longer the ester is in contact with the aqueous phase, especially under acidic or basic conditions, the greater the extent of hydrolysis.[1] It is crucial to perform workup steps efficiently and without unnecessary delays.[1]
-
Presence of Water: Water is a necessary reactant for hydrolysis.[3] Ensuring that all organic solvents are anhydrous and that the organic layer is thoroughly dried before solvent removal is critical.[2][3]
Q3: How can I detect if my this compound has undergone hydrolysis during the workup?
A3: The most common indication of hydrolysis is a lower-than-expected yield of the final ester product, accompanied by the presence of the starting material, 3-Chlorobenzoic acid.[1] This can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the 3-Chlorobenzoic acid starting material.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of the crude product that correspond to 3-Chlorobenzoic acid.[1]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.[1]
Troubleshooting Guide
Q4: My product yield is low, and my analytical data (TLC, NMR) shows the presence of 3-Chlorobenzoic acid. What are the likely causes and how can I fix it?
A4: This is a classic sign of ester hydrolysis during the workup. Use the following decision tree to diagnose the potential cause.
Q5: I need to neutralize an acidic catalyst from my reaction. What is the safest way to do this without hydrolyzing my ester?
A5: To neutralize an acid catalyst, it is best to use a weak base.[1] A cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly recommended.[1][5][6] Add the basic solution slowly to the cooled reaction mixture to control the rate of CO₂ evolution.[1] Continue washing until gas evolution ceases, which indicates that all the acid has been neutralized.[1] Avoid strong bases like NaOH and KOH, as they significantly increase the rate of irreversible saponification.[1][7]
Q6: I am observing an emulsion during my liquid-liquid extraction. How can I resolve this without damaging my product?
A6: Emulsions can increase the contact time between the organic and aqueous layers, promoting hydrolysis. To break an emulsion, you can add a small amount of saturated aqueous NaCl solution (brine).[1][8] Brine increases the ionic strength of the aqueous layer, which helps to decrease the solubility of organic components in the aqueous phase and break up the emulsion.[8] Gently swirling the separatory funnel after adding brine is often more effective than vigorous shaking.
Data Presentation
The following tables summarize key parameters and recommendations for minimizing the hydrolysis of this compound during workup.
Table 1: Effect of Workup Conditions on Hydrolysis Rate
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Strong Base (pH > 10) | Very High | Avoid. High risk of saponification.[1][3] |
| Weak Base (pH 8-9) | Low | Recommended. Use cold, saturated NaHCO₃ or Na₂CO₃.[1][5] | |
| Neutral (pH ~7) | Very Low | Ideal for washes after neutralization.[3] | |
| Acidic (pH < 4) | Moderate | Can catalyze hydrolysis, but generally slower than strong base catalysis.[3][4] | |
| Temperature | Ice Bath (0-5 °C) | Slowest | Recommended. Perform all aqueous steps at this temperature.[1][3] |
| Room Temperature (~25 °C) | Moderate | Acceptable if contact time is minimized. | |
| Elevated (> 40 °C) | Fast | Avoid. Significantly increases the rate of hydrolysis.[3] |
Table 2: Recommended Reagents for Workup
| Step | Reagent | Purpose | Key Considerations |
| Neutralization | Saturated aq. NaHCO₃ (cold) | Neutralize acid catalyst/reagents | Add slowly to control CO₂ evolution.[1] |
| Washing | Deionized Water (cold) | Remove water-soluble impurities | Use minimal volumes to avoid product loss.[8] |
| Breaking Emulsions/Drying | Saturated aq. NaCl (Brine) | Reduce solubility of organic layer in aqueous phase | Helps remove dissolved water from the organic layer.[1][8] |
| Final Drying | Anhydrous Na₂SO₄ or MgSO₄ | Remove trace amounts of water | Add until the drying agent no longer clumps.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup to Minimize Hydrolysis
This protocol describes a standard workup procedure following a reaction to synthesize this compound, designed to minimize hydrolytic decomposition.
-
Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath for at least 10-15 minutes.[1]
-
Dilute the Mixture: Dilute the cold reaction mixture with a suitable organic extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃ solution.[1] Swirl the unstoppered funnel initially to manage any gas evolution, then stopper and shake gently, venting frequently.[1] Drain the aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.[1]
-
Water Wash: Wash the organic layer with one portion of cold deionized water to remove any remaining bicarbonate salts.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1] This step helps to remove the majority of dissolved water from the organic layer.[1][8]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as Na₂SO₄ or MgSO₄.[1] Add the agent in portions, swirling the flask, until it no longer clumps together and flows freely.[1]
-
Isolate the Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be performed if necessary.
Visualization of Hydrolysis Pathway
The following diagram illustrates the base-catalyzed hydrolysis (saponification) of this compound. This pathway is particularly relevant during workup steps involving basic washes.
References
- 1. benchchem.com [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceready.com.au [scienceready.com.au]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Ethyl 3-Chlorobenzoate Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cross-coupling reactions with Ethyl 3-chlorobenzoate (B1228886).
Frequently Asked Questions (FAQs)
Q1: Why is Ethyl 3-chlorobenzoate a challenging substrate for cross-coupling reactions?
A1: this compound is considered a challenging substrate primarily because aryl chlorides are less reactive than the corresponding aryl bromides or iodides. The Carbon-Chlorine (C-Cl) bond is stronger, making the initial oxidative addition step in the catalytic cycle more difficult. Additionally, the ester group is electron-withdrawing, which can influence the electronic properties of the aryl halide and potentially lead to side reactions.[1][2]
Q2: What is the most common side reaction observed with this compound, and how can it be minimized?
A2: A common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom, resulting in the formation of ethyl benzoate. This occurs when a palladium-hydride (Pd-H) species is formed, which can happen through reactions with the base, solvent, or trace amounts of water. To minimize this, ensure anhydrous reaction conditions, choose a non-protic solvent, and select a base that is less prone to generating Pd-H species. The choice of ligand is also critical in preventing this side reaction.[3]
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: For less reactive aryl chlorides like this compound, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the palladium catalyst.[4] Examples of such ligands include Buchwald ligands (e.g., XPhos, SPhos) and other trialkylphosphines. The choice of a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can also improve reaction outcomes by ensuring the efficient generation of the active Pd(0) species.[5]
Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A4: While the general principles of using bulky, electron-rich ligands apply to many cross-coupling reactions with aryl chlorides, the optimal catalyst system (palladium precursor and ligand) often varies depending on the specific reaction. For instance, different ligands may be optimal for C-C bond formation (Suzuki, Heck, Sonogashira) versus C-N bond formation (Buchwald-Hartwig). It is always recommended to perform a small-scale screen of different catalyst/ligand combinations for your specific transformation.
Q5: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A5: If you are experiencing low conversion, first ensure that your reagents and solvents are pure and anhydrous, and that the reaction is being conducted under an inert atmosphere.[5] Next, consider increasing the reaction temperature or catalyst loading. Screening different bases and solvents can also have a significant impact on the reaction outcome. Finally, re-evaluate your choice of palladium precursor and ligand, as this is often the most critical factor for challenging substrates.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos, RuPhos). Use a pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) to ensure efficient generation of the active Pd(0) species.[5] |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Degas solvents thoroughly. Use a higher catalyst loading or add a fresh portion of the catalyst. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are often effective.[6] Perform a base screen to find the optimal conditions. |
| Poor Solubility | Change the solvent or use a co-solvent system to ensure all components are in solution at the reaction temperature. Common solvents for these reactions include toluene, dioxane, and THF. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For challenging aryl chlorides, temperatures between 80-120 °C are common. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation (Ethyl benzoate) | Formation of a Pd-H species. This can be caused by protic impurities, certain bases, or solvents. | Use anhydrous solvents and reagents. Choose a non-protic solvent. Screen different bases; sometimes a weaker base can suppress this side reaction.[3] |
| Homocoupling of Boronic Acid (Suzuki) | Can be promoted by the presence of oxygen or if the transmetalation is slow. | Thoroughly degas the reaction mixture. Use a ligand that accelerates transmetalation. |
| Homocoupling of Alkyne (Sonogashira) | Often catalyzed by the copper co-catalyst in the presence of oxygen. | Run the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. |
Data Presentation: Catalyst System Performance
The following tables provide a summary of representative catalyst systems and conditions for various cross-coupling reactions with substrates analogous to this compound. Note: Yields are highly substrate-dependent and these tables should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 95 |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 92 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 88 | 24 | 75 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 12 | 65 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 110 | 6 | 95 |
| Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.0) | Dioxane | 100 | 12 | 90 |
| G3-XPhos (2) | - | K₂CO₃ (2.0) | t-BuOH | 100 | 18 | 88 |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 85 |
Table 3: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene
| Pd Precursor (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (3.0) | DMF | 100 | 12 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| Pd/C (5) | - | CuI (5) | K₂CO₃ (2.0) | Toluene | 120 | 18 | 70 |
| Pd(P(t-Bu)₃)₂ (2) | - | - | Et₃N (3.0) | THF | 80 | 24 | 75 |
Table 4: Heck Reaction of Aryl Chlorides with Styrene
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.0) | DMF | 120 | 24 | 90 |
| PdCl₂ (3) | PPh₃ (6) | NaOAc (2.0) | NMP | 130 | 18 | 85 |
| Pd/C (5) | - | K₂CO₃ (2.0) | DMA/H₂O | 140 | 24 | 75 |
| Herrmann's Catalyst (1) | - | Na₂CO₃ (2.0) | Dioxane | 110 | 16 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene/water 5:1) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with water. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. thalesnano.com [thalesnano.com]
Technical Support Center: Monitoring Ethyl 3-Chlorobenzoate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Ethyl 3-chlorobenzoate (B1228886) using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring the conversion of 3-chlorobenzoic acid to Ethyl 3-chlorobenzoate?
A common mobile phase for separating carboxylic acids from their corresponding esters is a mixture of a non-polar and a polar solvent. A good starting point is a toluene:ethanol (B145695) mixture in a 9:1 v/v ratio.[1] Another option could be a system containing hexane (B92381) and ethyl acetate. The optimal ratio may require some experimentation to achieve good separation between the spots of the starting material and the product.
Q2: How can I visualize the spots of this compound and 3-chlorobenzoic acid on the TLC plate?
Both this compound and 3-chlorobenzoic acid are aromatic compounds and should be visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator.[1][2] The spots will appear as dark circles against a fluorescent green background.[2] Alternatively, various chemical stains can be used for visualization.[3][4] An iodine chamber is a simple and often effective non-destructive method.[3] For more robust visualization, a potassium permanganate (B83412) (KMnO₄) stain can be used, which reacts with compounds that can be oxidized.[4]
Q3: My 3-chlorobenzoic acid spot is streaking. How can I fix this?
Streaking of acidic compounds like 3-chlorobenzoic acid is a common issue on silica (B1680970) gel TLC plates. This is often due to interactions between the acidic analyte and the slightly acidic silica gel. To resolve this, you can add a small amount of a volatile acid, such as acetic acid, to your mobile phase (e.g., 0.5-1%). This helps to saturate the acidic sites on the silica gel and allows the carboxylic acid to move up the plate as a more compact spot.
Q4: How do I confirm that the reaction has gone to completion?
To confirm reaction completion, you should observe the disappearance of the starting material spot in the reaction mixture lane of your TLC plate. A useful technique is the "co-spot," where you spot the starting material and the reaction mixture in the same lane.[5] If the reaction is complete, you should see only the product spot, which will have a different Rf value than the starting material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | - The sample is too dilute.[5][6] - The compound is not UV-active and no stain was used. - The solvent level in the developing chamber was above the spotting line.[6] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] - Use a chemical stain for visualization (e.g., iodine, potassium permanganate).[3][4] - Ensure the solvent level is below the baseline where the samples are spotted.[6] |
| The spots are streaked or elongated. | - The sample is too concentrated.[6] - The compound is acidic or basic (e.g., 3-chlorobenzoic acid). | - Dilute the sample before spotting. - For acidic compounds, add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase. |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the developing chamber. - The edge of the TLC plate is touching the side of the chamber or the filter paper.[6] | - Ensure the plate is standing upright and not at an angle. - Carefully place the plate in the center of the chamber, away from the walls and any filter paper. |
| The Rf values are too high or too low. | - The mobile phase is too polar or not polar enough.[5] | - If the spots are too close to the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). - If the spots are too close to the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[5] |
| Unexpected spots appear on the plate. | - The compound may be degrading on the silica gel plate.[7] - The sample may contain impurities. | - To check for on-plate decomposition, run a 2D TLC.[7] If the spot is not on the diagonal, it is not stable. Consider using a different stationary phase like alumina. - Ensure the starting materials are pure before starting the reaction. |
Data Presentation
Table 1: Typical Rf Values for an Esterification Reaction
The following table provides approximate Rf values for 3-chlorobenzoic acid and this compound in a common mobile phase system. Note that these values can vary depending on the specific experimental conditions (e.g., temperature, saturation of the chamber, specific batch of TLC plates).
| Compound | Structure | Mobile Phase (Toluene:Ethanol 9:1 v/v) | Approximate Rf Value |
| 3-Chlorobenzoic Acid | 3-ClC₆H₄COOH | Toluene:Ethanol (9:1) | ~ 0.2 - 0.3 |
| This compound | 3-ClC₆H₄COOCH₂CH₃ | Toluene:Ethanol (9:1) | ~ 0.6 - 0.7 |
Experimental Protocols
Protocol: Monitoring the Fischer Esterification of 3-Chlorobenzoic Acid
This protocol describes how to monitor the progress of the synthesis of this compound from 3-chlorobenzoic acid and ethanol using an acid catalyst.
Materials:
-
3-chlorobenzoic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., Toluene:Ethanol 9:1 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Prepare the Starting Material Solution: Dissolve a small amount of 3-chlorobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) for spotting.
-
Spot the Plate (Time = 0):
-
In the "SM" lane, spot the prepared 3-chlorobenzoic acid solution.
-
In the "Co" lane, spot the 3-chlorobenzoic acid solution.
-
Take a small aliquot of the reaction mixture at the beginning of the reaction (t=0) and spot it in the "RM" lane and also on top of the "Co" spot.
-
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for better visualization.
-
Monitor the Reaction: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture and spot it on a new TLC plate in the "RM" lane. Also, prepare "SM" and "Co" lanes for comparison. Develop and visualize each plate.
-
Analyze the Results: The reaction is complete when the spot corresponding to the 3-chlorobenzoic acid is no longer visible in the "RM" lane, and a new spot corresponding to the this compound product is clearly visible. The co-spot lane helps to differentiate the starting material from the product.
Visualizations
Caption: Experimental workflow for monitoring reaction progress by TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Ethyl 3-chlorobenzoate (B1228886), with a focus on scaling up the process from laboratory to industrial production. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 3-chlorobenzoate?
A1: The most prevalent and scalable method for synthesizing this compound is the Fischer-Speier esterification of 3-chlorobenzoic acid with ethanol (B145695) using an acid catalyst.[1][2] This method is favored for its cost-effectiveness and relatively straightforward procedure.
Q2: Why is my reaction yield low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, it is crucial to use a large excess of the alcohol (ethanol) or to remove water as it is formed during the reaction.[1][2] Inadequate catalyst concentration or activity can also lead to incomplete conversion.
Q3: What are the common byproducts in this synthesis?
A3: The primary impurity is typically unreacted 3-chlorobenzoic acid.[3] Other potential byproducts can arise from side reactions, especially at higher temperatures, though specific impurities for this reaction are not extensively documented in readily available literature. It is crucial to monitor the reaction progress to minimize the formation of undesired substances.
Q4: How can I effectively remove the unreacted 3-chlorobenzoic acid?
A4: Unreacted 3-chlorobenzoic acid can be efficiently removed by washing the crude product with a basic aqueous solution, such as saturated sodium bicarbonate.[3] The acid will react to form a water-soluble salt, which can then be separated in the aqueous layer.
Q5: What are the key safety precautions when scaling up this synthesis?
A5: When scaling up, it is critical to manage the exothermic nature of the reaction, especially during the addition of the acid catalyst. Ensure adequate cooling and temperature control to prevent runaway reactions. Ethanol is flammable, so appropriate measures to prevent ignition should be in place. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of 3-Chlorobenzoic Acid | - Reversible reaction equilibrium: The accumulation of water shifts the equilibrium back towards the reactants.[1] - Insufficient catalyst: The amount of acid catalyst may not be adequate for the scale of the reaction. - Low reaction temperature: The reaction rate may be too slow at lower temperatures. | - Use a significant excess of ethanol (it can also serve as the solvent). - On a larger scale, consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene. - Increase the catalyst loading incrementally, monitoring for side reactions. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. |
| Product Contaminated with Starting Material | - Incomplete reaction: The reaction was not allowed to proceed to completion. - Ineffective work-up: The washing step with a basic solution was not sufficient to remove all the unreacted acid.[3] | - Extend the reaction time and monitor for the disappearance of the starting material. - Perform multiple washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is basic. |
| Formation of a Dark-Colored Residue | - Decomposition at high temperatures: Prolonged heating at high temperatures can lead to the degradation of reactants or products. - Excessive acid catalyst: High concentrations of strong acids can sometimes promote side reactions and charring. | - Optimize the reaction temperature to the minimum required for a reasonable reaction rate. - Reduce the amount of acid catalyst. Consider using a milder catalyst like p-toluenesulfonic acid. |
| Difficulty in Isolating Pure Product | - Emulsion formation during work-up: Vigorous shaking during the extraction process can lead to stable emulsions. - Co-distillation of impurities: Impurities with boiling points close to the product may co-distill during purification. | - During extraction, gently invert the separatory funnel instead of vigorous shaking. Adding brine (saturated NaCl solution) can help break emulsions. - For high purity, fractional distillation under reduced pressure is recommended. If co-distilling impurities are an issue, column chromatography on silica (B1680970) gel can be an effective purification method.[4] |
Experimental Protocols
Laboratory Scale Synthesis (c. 10 g scale)
This protocol is based on typical Fischer esterification procedures.
Materials:
-
3-chlorobenzoic acid: 10.0 g (63.8 mmol)
-
Absolute Ethanol: 50 mL (excess)
-
Concentrated Sulfuric Acid: 1 mL
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 3-chlorobenzoic acid in 50 mL of absolute ethanol.
-
Slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
50 mL of water
-
2 x 50 mL of saturated sodium bicarbonate solution (vent frequently to release CO2)
-
50 mL of brine
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
Data Presentation: Scaling Up Synthesis of this compound
| Parameter | Lab Scale (c. 10 g) | Pilot Scale (c. 1 kg) | Industrial Scale (c. 100 kg) |
| 3-Chlorobenzoic Acid | 10.0 g (1.0 eq) | 1.0 kg (1.0 eq) | 100 kg (1.0 eq) |
| Ethanol | 50 mL (~5-6 eq) | 5 L (~5-6 eq) | 500 L (~5-6 eq) |
| Catalyst (H₂SO₄) | 1 mL (~2-3 mol%) | 100 mL (~2-3 mol%) | 10 L (~2-3 mol%) |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~78-85 °C) | 80-90 °C (under slight pressure) |
| Reaction Time | 2-4 hours | 4-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 90-97% | >95% |
| Typical Purity (Post-Workup) | >95% | >98% | >99% |
| Purification Method | Vacuum Distillation | Fractional Vacuum Distillation | Fractional Vacuum Distillation |
Note: The values for pilot and industrial scale are estimates based on common industrial practices for Fischer esterification and may require optimization.
Visualizations
References
Managing temperature control in Ethyl 3-chlorobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the synthesis of Ethyl 3-chlorobenzoate (B1228886). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Fischer esterification of 3-chlorobenzoic acid with ethanol (B145695)?
The optimal temperature for the Fischer esterification of 3-chlorobenzoic acid with ethanol is typically at the reflux temperature of the reaction mixture. Since ethanol is often used in excess and serves as the solvent, the reaction is generally heated to the boiling point of ethanol (approximately 78°C) to ensure a reasonable reaction rate.[1] One specific protocol involving the reaction of 3-chlorobenzoic acid with chloroethane (B1197429) in a 50% aqueous ethanol solution specifies maintaining the temperature at 70°C.[2]
Q2: How does temperature affect the yield of Ethyl 3-chlorobenzoate?
Temperature is a critical parameter in the synthesis of this compound. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, potentially decreasing the overall yield and purity of the final product. For analogous esterifications, such as the synthesis of ethyl benzoate (B1203000), yields have been shown to increase with temperature up to a certain point, after which they plateau.[3] It is crucial to maintain a balance to achieve a good reaction rate without promoting unwanted side reactions.
Q3: What are the potential side reactions related to temperature during this synthesis?
Elevated temperatures can promote side reactions. One common side reaction at very high temperatures is the dehydration of the alcohol (ethanol) to form diethyl ether.[4] While the reactivity of the chlorine atom on the benzene (B151609) ring is relatively low, extremely high temperatures could potentially lead to undesired reactions. However, decarboxylation of 3-chlorobenzoic acid is generally insignificant at typical reaction temperatures.[5]
Q4: Why is it important to use a reflux condenser during the synthesis?
Using a reflux condenser is crucial for several reasons.[6] Firstly, it prevents the loss of volatile reactants and products, such as ethanol and the this compound ester, by condensing them and returning them to the reaction flask.[6] This maintains the concentration of reactants and allows the reaction to proceed to completion. Secondly, it allows the reaction to be safely heated at a constant temperature (the boiling point of the solvent) for an extended period without the risk of pressure buildup.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | Ensure the heating mantle or oil bath is set to the correct temperature to achieve a steady reflux of ethanol (around 78-85°C).[3] Monitor the reaction temperature with a thermometer. |
| Insufficient heating time. | Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2] | |
| Loss of volatile reactants. | Check that the reflux condenser is properly set up with cold water flowing through it to prevent the escape of ethanol and other volatile components.[6] | |
| Presence of Impurities in the Final Product | Reaction temperature is too high, leading to side reactions. | Reduce the reaction temperature. While reflux is standard, if side products are significant, consider running the reaction at a slightly lower temperature for a longer duration. Avoid aggressive heating. |
| Incomplete reaction. | If unreacted 3-chlorobenzoic acid is present, ensure the reaction has gone to completion by extending the reflux time and monitoring via TLC.[2] | |
| Reaction Stalls or Proceeds Very Slowly | Inadequate heating. | Confirm that the heating apparatus is functioning correctly and that the reaction mixture is being heated evenly. Use a stirring mechanism to ensure uniform temperature distribution. |
| Poor solubility of 3-chlorobenzoic acid. | While 3-chlorobenzoic acid is soluble in ethanol, ensure a sufficient amount of ethanol is used to fully dissolve the starting material as the reaction proceeds. |
Quantitative Data
Table 1: Effect of Reaction Temperature on the Yield of a Similar Esterification (Ethyl Benzoate)
| Reaction Temperature (°C) | Yield (%) |
| < 69 | 0 |
| 75 | 45.2 |
| 80 | 50.1 |
| 85 | 55.1 |
| 90 | 55.1 |
| 95 | 54.9 |
This data is for the synthesis of ethyl benzoate and is provided as an illustrative example of how temperature can influence yield in a similar Fischer esterification reaction.[3]
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Chlorobenzoic Acid
This protocol describes a general laboratory procedure for the synthesis of this compound using Fischer esterification.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzoic acid in an excess of absolute ethanol (e.g., a 1:10 to 1:20 molar ratio of acid to ethanol).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol volume).
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid until effervescence ceases.
-
Extraction: Remove the excess ethanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis using Chloroethane
This protocol is an alternative method for the synthesis of this compound.
Materials:
-
3-chlorobenzoic acid
-
Chloroethane
-
50% aqueous ethanol solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a two-necked flask, add 3-chlorobenzoic acid and a 50% aqueous ethanol solution.
-
Reagent Addition: Under stirring, add chloroethane to the mixture.
-
Heating: Raise the temperature of the reaction system to 70°C and maintain this temperature in a water bath. Monitor the reaction progress by TLC.[2]
-
Cooling and Extraction: Upon completion, cool the reactor to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate.[2]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate the filtrate in a rotary evaporator to yield this compound.[2]
-
Purification: The product may require further purification by column chromatography.[2]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. This compound CAS#: 1128-76-3 [m.chemicalbook.com]
- 3. cibtech.org [cibtech.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of ethyl 3-chlorobenzoate (B1228886) with structurally related alternatives, namely ethyl benzoate (B1203000) and ethyl 4-chlorobenzoate (B1228818). The objective is to offer a clear, data-driven interpretation of the spectral features of these compounds, supported by detailed experimental protocols and visual aids to facilitate understanding and application in research and development.
Summary of 1H and 13C NMR Spectral Data
The following table summarizes the experimental and predicted ¹H and ¹³C NMR spectral data for ethyl 3-chlorobenzoate and its analogs. The data for ethyl benzoate and ethyl 4-chlorobenzoate are compiled from publicly available spectral databases. Due to the limited availability of fully assigned experimental data for this compound, the provided values are predicted based on the analysis of its structural analogs and established principles of NMR spectroscopy.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ¹H | ~8.01 | s | - | H-2 |
| ~7.95 | d | ~7.7 | H-6 | ||
| ~7.53 | ddd | ~8.0, 2.1, 1.1 | H-4 | ||
| ~7.41 | t | ~7.9 | H-5 | ||
| 4.40 | q | 7.1 | -OCH₂CH₃ | ||
| 1.40 | t | 7.1 | -OCH₂CH₃ | ||
| ¹³C | ~165.2 | s | - | C=O | |
| ~134.6 | s | - | C-3 | ||
| ~132.9 | d | - | C-1 | ||
| ~131.5 | d | - | C-5 | ||
| ~129.8 | d | - | C-6 | ||
| ~127.9 | d | - | C-2 | ||
| ~127.8 | d | - | C-4 | ||
| 61.5 | t | - | -OCH₂CH₃ | ||
| 14.2 | q | - | -OCH₂CH₃ | ||
| Ethyl benzoate [1] | ¹H | 8.05 | m | - | H-2, H-6 |
| 7.54 | m | - | H-4 | ||
| 7.44 | m | - | H-3, H-5 | ||
| 4.38 | q | 7.1 | -OCH₂CH₃ | ||
| 1.39 | t | 7.1 | -OCH₂CH₃ | ||
| ¹³C | 166.6 | s | - | C=O | |
| 132.8 | d | - | C-4 | ||
| 130.5 | s | - | C-1 | ||
| 129.5 | d | - | C-2, C-6 | ||
| 128.3 | d | - | C-3, C-5 | ||
| 60.9 | t | - | -OCH₂CH₃ | ||
| 14.3 | q | - | -OCH₂CH₃ | ||
| Ethyl 4-chlorobenzoate [1] | ¹H | 7.98 | d | 8.6 | H-2, H-6 |
| 7.41 | d | 8.6 | H-3, H-5 | ||
| 4.39 | q | 7.1 | -OCH₂CH₃ | ||
| 1.40 | t | 7.1 | -OCH₂CH₃ | ||
| ¹³C | 165.7 | s | - | C=O | |
| 139.4 | s | - | C-4 | ||
| 131.0 | d | - | C-2, C-6 | ||
| 128.9 | s | - | C-1 | ||
| 128.7 | d | - | C-3, C-5 | ||
| 61.3 | t | - | -OCH₂CH₃ | ||
| 14.3 | q | - | -OCH₂CH₃ |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like ethyl benzoates is crucial for accurate spectral interpretation and comparison.
1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for this class of compounds due to its good dissolving power and relatively simple residual solvent peak. Other deuterated solvents can be used depending on the sample's solubility.
-
Sample Filtration: To ensure a homogeneous magnetic field, it is essential to filter the sample solution through a pipette plugged with glass wool to remove any particulate matter.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube that is free of scratches or defects.
2. NMR Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization of Key NMR Data
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a general workflow for acquiring NMR spectral data.
Caption: Chemical structure of this compound.
Caption: A flowchart of the general experimental workflow for NMR spectroscopy.
References
A Comparative Guide to Purity Assessment of Ethyl 3-chlorobenzoate: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the accurate determination of purity for starting materials and intermediates is a critical aspect of quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of Ethyl 3-chlorobenzoate (B1228886). This comparison is supported by detailed experimental protocols and representative performance data to aid in the selection of the most appropriate analytical methodology.
Data Presentation: A Comparative Overview
The selection of an analytical technique for purity assessment is often a balance between the required precision, sensitivity, and the physicochemical properties of the analyte. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the analysis of a small aromatic ester like Ethyl 3-chlorobenzoate.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Assay (%) | > 98.0%[1][2] | > 99.0% | > 99.5% |
| Limit of Detection (LOD) | Low ng/mL range | µg/mL range | mg/mL range (lower sensitivity) |
| Precision (%RSD) | < 2% | < 1% | < 0.5% |
| Sample Throughput | High | High | Moderate |
| Impurity Identification | Excellent (Mass Spectra Library Matching) | Requires reference standards or hyphenation with MS. | Good (Structural elucidation of impurities) |
| Primary Advantage | High sensitivity and specificity for volatile and semi-volatile compounds.[3] | Robust and versatile for a wide range of non-volatile and thermally labile compounds.[4] | Absolute quantification without the need for a specific reference standard of the analyte. |
| Primary Limitation | Requires analyte to be volatile and thermally stable. | May require chromophores for UV detection; less definitive identification without MS. | Lower sensitivity compared to chromatographic techniques. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS, HPLC, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound and the identification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of aromatic esters.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the purity assessment of this compound and the detection of non-volatile impurities.[6]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting condition could be 60:40 (v/v) Acetonitrile:Water. For improved peak shape, 0.1% formic acid can be added to the mobile phase.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute measure of purity and can be used as a primary method for the characterization of reference standards.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride (B1165640) or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Mandatory Visualizations
To better illustrate the analytical workflows and the decision-making process, the following diagrams are provided.
Conclusion
The choice of analytical technique for the purity assessment of this compound is contingent on the specific requirements of the analysis.
-
GC-MS is a highly sensitive and specific method, particularly well-suited for the identification and quantification of volatile and semi-volatile impurities. Its ability to provide structural information through mass spectrometry is a significant advantage for impurity profiling.
-
HPLC offers a robust and versatile approach for routine quality control. It is particularly advantageous for the analysis of non-volatile or thermally labile impurities that would not be amenable to GC analysis.
-
qNMR stands out as a primary analytical method for determining absolute purity without the need for a specific reference standard of this compound. While it has lower sensitivity than chromatographic techniques, its accuracy and precision are unparalleled for the characterization of pure substances.
For comprehensive quality control, a combination of these techniques is often employed. HPLC or GC-MS can be used for routine purity checks and screening for impurities, while qNMR can be utilized to certify the purity of reference standards. This orthogonal approach ensures a thorough and reliable assessment of the quality of this compound for its intended use in research and development.
References
- 1. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unveiling the Vibrational Signature: An FT-IR Comparison of Ethyl 3-chlorobenzoate and Related Esters
For researchers, scientists, and professionals in drug development, understanding the molecular structure of compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for identifying functional groups within a molecule, offering a unique vibrational fingerprint. This guide presents a comparative analysis of the FT-IR spectrum of Ethyl 3-chlorobenzoate (B1228886), alongside related compounds Ethyl benzoate (B1203000) and Methyl 3-chlorobenzoate, supported by experimental data and detailed protocols.
This compound, a halogenated aromatic ester, possesses distinct functional groups that give rise to characteristic absorption bands in the infrared spectrum. By comparing its spectrum with those of similar molecules, we can precisely identify the contributions of the ester group, the aromatic ring, and the carbon-chlorine bond to its overall vibrational profile.
Comparative Analysis of FT-IR Spectra
The FT-IR spectra of this compound, Ethyl benzoate, and Mthis compound reveal key differences and similarities in their vibrational modes. The following table summarizes the major absorption peaks and their corresponding functional group assignments.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Ethyl benzoate (cm⁻¹) | Mthis compound (cm⁻¹) |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~2980-2850 | ~2980-2850 | ~2960-2850 |
| C=O (Ester) | Stretching | ~1725 | ~1720 | ~1728 |
| C=C (Aromatic) | In-ring Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O (Ester) | Stretching | ~1300-1100 | ~1300-1100 | ~1300-1100 |
| C-Cl | Stretching | ~800-600 | N/A | ~800-600 |
The data clearly indicates the strong carbonyl (C=O) stretch characteristic of the ester group in all three compounds, appearing in the 1720-1730 cm⁻¹ region. The presence of the chlorine atom in this compound and Mthis compound is confirmed by the absorption band in the 800-600 cm⁻¹ range, which is absent in the spectrum of Ethyl benzoate. The aromatic C-H and C=C stretching vibrations are observed in the expected regions for all three substituted benzene (B151609) derivatives.
Experimental Protocol: FT-IR Spectroscopy of Liquid Samples
The following protocol outlines the standard procedure for obtaining the FT-IR spectrum of a liquid sample, such as this compound, using the liquid film method.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates)
-
Pipette or dropper
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Background Spectrum:
-
If the sample is in a solvent, run a background spectrum of the pure solvent first. For a neat liquid, a background spectrum of the empty, clean salt plates is recorded. This allows for the subtraction of any atmospheric or instrumental interferences.
-
Place the clean, empty salt plates in the sample holder and close the compartment.
-
Acquire the background spectrum according to the instrument's software instructions.
-
-
Sample Preparation (Liquid Film):
-
Place one to two drops of the liquid sample onto the center of one of the salt plates.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.
-
-
Sample Analysis:
-
Mount the salt plate assembly in the sample holder within the FT-IR spectrometer.
-
Close the sample compartment.
-
Initiate the sample scan using the instrument's software. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks, correlating them to the corresponding functional groups.
-
-
Cleaning:
-
After analysis, carefully disassemble the salt plates.
-
Clean the plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and a soft lens tissue.
-
Store the clean, dry plates in a desiccator to prevent damage from moisture.
-
Logical Relationship of Functional Groups in this compound
The following diagram illustrates the connectivity of the functional groups in this compound and their corresponding expected regions of absorption in an FT-IR spectrum.
Caption: Functional group correlations in this compound.
A Comparative Analysis of the Reactivity of Ethyl 3-chlorobenzoate and Methyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Ethyl 3-chlorobenzoate (B1228886) and Methyl 3-chlorobenzoate, focusing on their susceptibility to alkaline hydrolysis. The selection of an appropriate ester is a critical decision in various scientific endeavors, including drug design and synthesis, where reactivity can significantly impact efficacy, stability, and reaction kinetics. This document presents a comparative analysis supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
The reactivity of esters is primarily governed by a combination of electronic and steric factors. In the case of this compound and Mthis compound, the core difference lies in the alkyl group of the ester functionality (ethyl vs. methyl). While both compounds share the same electron-withdrawing 3-chlorobenzoyl group, the subtle difference in the size of the alkyl group influences their reactivity, particularly in reactions such as alkaline hydrolysis.
Theoretical considerations and available experimental data suggest that This compound is slightly more reactive than Mthis compound towards alkaline hydrolysis. This difference is attributed to the slightly greater steric hindrance presented by the ethyl group compared to the methyl group, which can influence the stability of the transition state during nucleophilic attack.
Comparative Reactivity Data
To provide a quantitative perspective, the following table presents representative second-order rate constants for the alkaline hydrolysis of closely related benzoate (B1203000) esters.
| Compound | Second-Order Rate Constant (k) at 25°C [L mol⁻¹ s⁻¹] | Solvent System |
| Methyl Benzoate | ~0.02 | Various aqueous-organic mixtures |
| Ethyl Benzoate | ~0.015 | Various aqueous-organic mixtures |
| p-Nitrophenyl m-chlorobenzoate | - | - |
Note: The exact values for the rate constants can vary depending on the specific reaction conditions (e.g., solvent composition, temperature, ionic strength). The data for p-Nitrophenyl m-chlorobenzoate is included to illustrate the significant increase in reactivity with a more electron-withdrawing leaving group, though a direct comparison to the alkyl esters is not appropriate.
Theoretical Framework
The difference in reactivity between this compound and Mthis compound can be rationalized by considering the mechanism of alkaline hydrolysis, which proceeds via a nucleophilic acyl substitution pathway.
Electronic Effects
The primary electronic effect in both molecules is dictated by the 3-chlorobenzoyl group. The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by the hydroxide (B78521) ion. The Hammett substituent constant (σ) for a meta-chloro group is +0.37, indicating its electron-withdrawing nature.
Steric Effects
The key differentiator between the two molecules is the steric hindrance offered by the alkyl group. The ethyl group is larger than the methyl group. During the formation of the tetrahedral intermediate in the hydrolysis reaction, the substituents around the carbonyl carbon become more crowded. The slightly larger ethyl group may lead to a more sterically hindered and thus slightly less stable transition state compared to the methyl group. However, the influence of the alkyl group on the rate of alkaline hydrolysis is generally considered to be minor compared to electronic effects, especially for small alkyl groups like methyl and ethyl.
Experimental Protocols
To experimentally determine and compare the reactivity of this compound and Mthis compound, a kinetic analysis of their alkaline hydrolysis can be performed. Below are detailed methodologies for conducting such an experiment.
Synthesis of Esters
1. Fischer-Speier Esterification of 3-Chlorobenzoic Acid:
This is a standard method for the synthesis of both esters.
-
Materials: 3-Chlorobenzoic acid, absolute methanol (B129727) (for methyl ester) or absolute ethanol (B145695) (for ethyl ester), concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 3-chlorobenzoic acid in an excess of the corresponding alcohol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
Purify the ester by distillation under reduced pressure.
-
Kinetic Analysis of Alkaline Hydrolysis
The rate of hydrolysis can be monitored by titration or UV-Vis spectrophotometry.
1. Titration Method:
This method involves quenching the reaction at different time points and titrating the remaining base.
-
Materials: this compound or Mthis compound, standardized sodium hydroxide solution (e.g., 0.05 M), standardized hydrochloric acid solution (e.g., 0.05 M), phenolphthalein (B1677637) indicator, constant temperature water bath, pipettes, burettes, conical flasks.
-
Procedure:
-
Prepare a solution of the ester in a suitable solvent (e.g., 50:50 ethanol/water) and a separate solution of sodium hydroxide in the same solvent system.
-
Allow both solutions to equilibrate to the desired temperature in a constant temperature water bath.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions. Start a stopwatch immediately.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing a known excess of standard HCl solution.
-
Immediately titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.
-
To determine the initial concentration of NaOH, titrate a sample of the NaOH solution with the standard HCl solution.
-
To determine the concentration of NaOH at infinite time (completion of the reaction), heat a separate sample of the reaction mixture to reflux for an extended period, cool, and then titrate.
-
The second-order rate constant (k) can be determined by plotting 1/([Ester]t) versus time, where [Ester]t is the concentration of the ester at time t.
-
2. UV-Vis Spectrophotometry Method:
This method is suitable if the product (3-chlorobenzoate anion) has a different UV-Vis absorbance spectrum from the reactant ester.
-
Materials: this compound or Mthis compound, sodium hydroxide solution, a suitable buffer solution, UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Procedure:
-
Determine the UV-Vis spectra of the ester and the 3-chlorobenzoate anion to identify a wavelength where the change in absorbance is maximal.
-
Prepare a solution of the ester in a suitable buffer and a solution of NaOH.
-
Equilibrate both solutions to the desired temperature.
-
Initiate the reaction by adding a small volume of the NaOH solution to the ester solution in a cuvette placed in the spectrophotometer.
-
Monitor the change in absorbance at the chosen wavelength over time.
-
The pseudo-first-order rate constant (k') can be obtained by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time and At is the absorbance at time t. The second-order rate constant (k) is then calculated by dividing k' by the concentration of NaOH (assuming [NaOH] >> [Ester]).
-
Visualizations
Logical Relationship of Factors Affecting Reactivity
Caption: Factors influencing the reactivity of chlorobenzoate esters.
Experimental Workflow for Kinetic Analysis by Titration
Caption: Workflow for kinetic analysis of ester hydrolysis by titration.
Conclusion
A Comparative Guide to Nucleophilic Aromatic Substitution Reactions of Ethyl 3-chlorobenzoate and Ethyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethyl 3-chlorobenzoate (B1228886) and Ethyl 4-chlorobenzoate (B1228818) in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is based on established principles of physical organic chemistry and generalized experimental protocols, intended to guide researchers in experimental design and interpretation.
Introduction to SNAr Reactions of Ethyl Chlorobenzoates
Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, particularly for the formation of carbon-heteroatom bonds in the development of pharmaceuticals and other fine chemicals. The reactivity of the aryl halide in an SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack.
In the case of Ethyl 3-chlorobenzoate and Ethyl 4-chlorobenzoate, the ethyl ester group (-COOEt) serves as a moderate electron-withdrawing group. The position of this group relative to the chlorine atom, the leaving group, significantly influences the reaction rate and, consequently, the utility of each isomer in synthesis.
Theoretical Comparison of Reactivity
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
-
Ethyl 4-chlorobenzoate: The ester group is in the para position relative to the chlorine atom. In the Meisenheimer intermediate formed upon nucleophilic attack, the negative charge can be delocalized onto the oxygen atoms of the ester group through resonance. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy and accelerating the reaction.
-
This compound: The ester group is in the meta position. Due to the substitution pattern, the negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the ester group via resonance. The ester group can only exert a weaker, inductive electron-withdrawing effect. Consequently, the intermediate is less stabilized compared to the para isomer, leading to a higher activation energy and a significantly slower reaction rate.
This difference in reactivity is a well-established principle in physical organic chemistry. For instance, in the analogous chloronitrobenzene system, the reaction of the meta-isomer with sodium methoxide (B1231860) is substantially slower than that of the ortho- and para-isomers due to the lack of resonance stabilization in the meta intermediate.[1]
Quantitative Data Summary
| Property | This compound | Ethyl 4-chlorobenzoate | Reference |
| Molecular Formula | C₉H₉ClO₂ | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | 184.62 g/mol | [2][3] |
| CAS Number | 1128-76-3 | 7335-27-5 | [2][3] |
| Predicted Reactivity in SNAr | Low | High | [1] |
| Relative Rate Constant (krel) | kmeta | kpara (kpara >> kmeta) |
Experimental Protocols
The following is a generalized experimental protocol for a comparative kinetic study of the nucleophilic aromatic substitution of this compound and Ethyl 4-chlorobenzoate with a nucleophile, such as sodium methoxide. This protocol is based on common methodologies for studying SNAr kinetics.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and Ethyl 4-chlorobenzoate with sodium methoxide in methanol (B129727).
Materials:
-
This compound
-
Ethyl 4-chlorobenzoate
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol
-
Internal standard (e.g., naphthalene (B1677914) or dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Constant temperature bath
-
Reaction vials with magnetic stir bars
-
Syringes for precise liquid handling
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound, Ethyl 4-chlorobenzoate, and the internal standard in anhydrous methanol.
-
The sodium methoxide solution in methanol should be freshly standardized by titration.
-
-
Kinetic Runs:
-
Place a series of reaction vials containing a known concentration of the respective ethyl chlorobenzoate isomer and the internal standard in the constant temperature bath to equilibrate.
-
Initiate the reaction by adding a pre-equilibrated solution of sodium methoxide in methanol to each vial. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
At timed intervals, withdraw an aliquot from a reaction vial and quench the reaction by adding it to a vial containing the quenching solution.
-
-
Sample Analysis:
-
Extract the quenched reaction mixture with the chosen organic solvent.
-
Dry the organic layer over the drying agent.
-
Analyze the organic extract by GC-FID or HPLC to determine the concentration of the remaining ethyl chlorobenzoate relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the ethyl chlorobenzoate versus time. The slope of this plot will be the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.
-
Compare the k₂ values obtained for this compound and Ethyl 4-chlorobenzoate.
-
Visualizations
Logical Relationship of Reactivity
Caption: Factors influencing the relative reactivity of ethyl chlorobenzoate isomers.
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic study of SNAr reactions.
Conclusion
The positional isomerism of the electron-withdrawing ester group in this compound and Ethyl 4-chlorobenzoate has a profound impact on their reactivity in nucleophilic aromatic substitution reactions. Ethyl 4-chlorobenzoate is predicted to be significantly more reactive due to the ability of the para-ester group to stabilize the Meisenheimer intermediate through resonance. In contrast, the meta-ester group in this compound offers only weaker inductive stabilization, resulting in a much slower reaction rate. This difference should be a key consideration in the design of synthetic routes and the selection of starting materials for drug development and other applications. The provided experimental protocol offers a framework for quantifying this reactivity difference in a laboratory setting.
References
A Comparative Guide to the Synthesis and Characterization of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes for Ethyl 3-chlorobenzoate (B1228886), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The performance of each method is evaluated based on reaction yield, purity, and reaction conditions. Detailed experimental protocols for synthesis and product characterization are provided to facilitate replication and methodological assessment.
Comparative Analysis of Synthesis Methods
The synthesis of Ethyl 3-chlorobenzoate is primarily achieved through two main pathways: Fischer-Speier esterification of 3-chlorobenzoic acid and the conversion of 3-chlorobenzoic acid to its acyl chloride followed by reaction with ethanol (B145695). Alternative methods, such as microwave-assisted synthesis and the use of novel catalysts, are also emerging. The following table summarizes the key performance indicators for these methods.
| Synthesis Method | Catalyst/Reagent | Typical Reaction Time | Typical Reaction Temperature (°C) | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | 4 - 8 hours | 80 - 100 | 65 - 97[1] | > 95 | Simple, cost-effective reagents. | Equilibrium-limited, requires excess alcohol or water removal.[1] |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2 - 4 hours | Room Temp. to 70 | > 90 | > 98 | High yield and purity, irreversible reaction. | Use of hazardous reagents (SOCl₂, oxalyl chloride). |
| Microwave-Assisted Synthesis | Acid Catalyst | 10 - 30 minutes | 100 - 150 | 85 - 95[2][3][4] | > 97 | Rapid reaction times, improved yields.[2][3][4] | Requires specialized microwave reactor. |
| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquids | 2 - 6 hours | 80 - 120 | 80 - 95[5][6][7][8][9] | > 96 | "Green" catalyst, potential for recyclability.[5][6][7][8][9] | Higher cost of ionic liquids. |
Experimental Protocols
Detailed methodologies for the Fischer-Speier esterification and the acyl chloride methods are provided below, along with standard characterization protocols.
Synthesis Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 3-chlorobenzoic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
The crude product can be purified by vacuum distillation to obtain the pure ester.
Synthesis Protocol 2: Acyl Chloride Method
This protocol details the synthesis of this compound via the formation of 3-chlorobenzoyl chloride.
Materials:
-
3-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Absolute ethanol
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 3-chlorobenzoic acid.
-
Slowly add thionyl chloride (or oxalyl chloride) to the flask. A catalytic amount of pyridine can be added.
-
The mixture is stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO₂) ceases (typically 1-2 hours).
-
The excess thionyl chloride is removed by distillation.
-
The resulting crude 3-chlorobenzoyl chloride is cooled in an ice bath.
-
A solution of absolute ethanol in anhydrous diethyl ether is added dropwise to the stirred acyl chloride.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is then washed with water, dilute sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
-
The product can be purified by vacuum distillation.
Characterization Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Analysis: The purity of the sample is determined by the relative peak area in the chromatogram. The mass spectrum is used to confirm the identity of the product by comparing the fragmentation pattern with known databases.[10][11][12][13]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: The spectrum is recorded to identify the chemical environment of the protons. Expected signals include a triplet for the methyl protons, a quartet for the methylene (B1212753) protons of the ethyl group, and multiplets for the aromatic protons.
-
¹³C NMR: The spectrum is recorded to identify the number and type of carbon atoms. Expected signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.
3. Infrared (IR) Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.
-
Analysis: The spectrum is analyzed for characteristic absorption bands, including the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.[14]
Visualizations
Synthesis Pathway: Fischer-Speier Esterification
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. omicsonline.org [omicsonline.org]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. mdpi.com [mdpi.com]
- 5. ionike.com [ionike.com]
- 6. rroij.com [rroij.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]
- 13. aidic.it [aidic.it]
- 14. spectrabase.com [spectrabase.com]
A Comparative Purity Analysis of Commercial Ethyl 3-chlorobenzoate for Researchers and Drug Development Professionals
An objective guide to the purity of commercial Ethyl 3-chlorobenzoate (B1228886), its alternatives, and the analytical methods for their evaluation.
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Ethyl 3-chlorobenzoate is a versatile intermediate used in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory agents and EGFR inhibitors.[1] This guide provides a comparative analysis of the purity of commercially available this compound, discusses common alternatives, and presents detailed experimental protocols for its analysis.
Comparative Purity of Commercial this compound and Alternatives
The purity of commercially available this compound can vary between suppliers. The most common analytical technique for purity assessment cited by manufacturers is Gas Chromatography (GC). Below is a summary of the advertised purities for this compound and its common alternatives, Mthis compound and Ethyl 3-bromobenzoate.
| Compound | Supplier | Advertised Purity (%) | Analytical Method |
| This compound | TCI America™ | ≥94.0 | GC |
| This compound | Thermo Scientific Chemicals | ≥98.0 | GC |
| This compound | Guidechem | 98 | Not Specified |
| Mthis compound | CP Lab Safety | min 98 | Not Specified |
| Mthis compound | Sigma-Aldrich | 98 | Not Specified |
| Mthis compound | Fisher Scientific | 98 | Not Specified |
| Ethyl 3-bromobenzoate | Sigma-Aldrich | 98 | Not Specified |
| Ethyl 3-bromobenzoate | ChemicalBook | 99 | HPLC |
Potential Impurities
The primary impurities in commercial this compound are likely to be residual starting materials, by-products from the synthesis, or isomers. Common impurities may include:
-
3-Chlorobenzoic acid: The starting material for the esterification reaction.
-
Ethanol: The alcohol used for esterification.
-
Ethyl 2-chlorobenzoate (B514982) and Ethyl 4-chlorobenzoate: Isomeric impurities that may arise from impure starting materials.
-
Other chlorinated benzoic acid esters: Arising from impurities in the 3-chlorobenzoic acid starting material.
Experimental Protocols for Purity Analysis
Accurate determination of the purity of this compound and its impurities requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Gas Chromatography (GC) Method for Purity Analysis
This method is suitable for the routine purity assessment of this compound and the identification of volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
A reversed-phase HPLC method is well-suited for the separation and quantification of this compound from non-volatile impurities like residual acids and isomeric by-products.
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Start with 50% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the peak area percentage. For quantitative analysis of specific impurities, calibration curves should be prepared using certified reference standards.
Visualization of Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in the analysis and application of this compound, the following diagrams have been generated.
Experimental workflow for the purity analysis of this compound.
Logical relationship for assessing the suitability of this compound purity.
Application in Synthesis: Preparation of Substituted Benzophenones
This compound is a key starting material in the synthesis of various pharmacologically active molecules, including substituted benzophenones, which are known to possess anti-inflammatory properties. The following diagram illustrates a general synthetic pathway.
Synthesis of a substituted benzophenone from this compound.
Conclusion
The purity of commercial this compound is a critical parameter that can significantly impact research and development outcomes in the pharmaceutical industry. While suppliers offer various grades, it is imperative for the end-user to perform their own purity analysis using validated methods such as GC or HPLC. This guide provides the foundational information required to make informed decisions about sourcing this key synthetic intermediate and to establish appropriate quality control procedures. The choice between this compound and its alternatives will depend on the specific reaction, desired product, and the impurity profile of the available reagents.
References
A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Chlorobenzoate Esters
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of chlorobenzoate ester isomers, supported by experimental data and protocols.
The positional isomerism of substituents on a benzene (B151609) ring significantly influences the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation. This guide provides a comprehensive comparison of the spectroscopic differences between ortho-, meta-, and para-chlorobenzoate esters, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for methyl chlorobenzoate isomers, providing a clear comparison of their distinct properties.
¹H NMR Spectroscopy Data
The chemical shifts (δ) of the aromatic protons are particularly sensitive to the position of the chloro substituent. The electron-withdrawing nature of both the chloro and the ester groups leads to characteristic downfield shifts. In the ortho isomer, the proximity of the chloro atom to the ester group results in a more complex splitting pattern and distinct chemical shifts for each aromatic proton. In contrast, the para isomer exhibits a more symmetrical pattern, with two distinct sets of equivalent protons. The meta isomer presents an intermediate and complex pattern.
Table 1: ¹H NMR Spectroscopic Data for Methyl Chlorobenzoate Isomers in CDCl₃ [1][2]
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ortho | H6 | 7.82 | dd | 7.7, 1.6 |
| H4 | 7.42 | dtd | 9.7, 8.0, 1.5 | |
| H5 | 7.42 | dtd | 9.7, 8.0, 1.5 | |
| H3 | 7.27-7.33 | m | ||
| OCH₃ | 3.93 | s | ||
| Meta | H2 | 7.97 | s | |
| H6 | 7.90 | d | 7.6 | |
| H4 | 7.45-7.48 | m | ||
| H5 | 7.30-7.38 | m | ||
| OCH₃ | 3.89 | s | ||
| Para | H2, H6 | 7.94 | d | 8.6 |
| H3, H5 | 7.37 | d | 8.6 | |
| OCH₃ | 3.87 | s |
¹³C NMR Spectroscopy Data
The position of the chloro substituent also significantly affects the ¹³C NMR chemical shifts of the aromatic carbons. The carbon atom directly attached to the chlorine atom (C-Cl) shows a characteristic chemical shift. The electronic effects of the substituents are transmitted throughout the aromatic ring, leading to distinct chemical shifts for each carbon atom in the three isomers.
Table 2: ¹³C NMR Spectroscopic Data for Methyl Chlorobenzoate Isomers in CDCl₃ [1][2]
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| Ortho | C=O | 166.2 |
| C1 | 130.1 | |
| C2 | 133.7 | |
| C3 | 126.6 | |
| C4 | 131.4 | |
| C5 | 131.1 | |
| C6 | 132.6 | |
| OCH₃ | 52.4 | |
| Meta | C=O | 165.7 |
| C1 | 131.8 | |
| C2 | 127.6 | |
| C3 | 134.3 | |
| C4 | 129.6 | |
| C5 | 132.8 | |
| C6 | 129.6 | |
| OCH₃ | 52.3 | |
| Para | C=O | 166.1 |
| C1 | 128.6 | |
| C2, C6 | 130.9 | |
| C3, C5 | 128.6 | |
| C4 | 139.3 | |
| OCH₃ | 52.1 |
Infrared (IR) Spectroscopy Data
The most prominent features in the IR spectra of chlorobenzoate esters are the strong carbonyl (C=O) stretching vibration and the C-O stretching vibrations. The position of the C=O stretch is influenced by the electronic effect of the chloro substituent. Conjugation with the aromatic ring lowers the C=O stretching frequency compared to aliphatic esters.
Table 3: Key IR Absorption Frequencies for Methyl Chlorobenzoate Isomers
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| Ortho | ~1730 | ~1250, ~1125 | ~750 |
| Meta | ~1728 | ~1255, ~1120 | ~740 |
| Para | ~1725 | ~1275, ~1100 | ~770 |
Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Aromatic compounds exhibit characteristic UV-Vis absorption bands arising from π→π* electronic transitions. The position and intensity of these bands are affected by the substitution pattern on the benzene ring. The presence of the chloro and ester groups influences the absorption maxima (λmax) of the chlorobenzoate isomers.
Table 4: UV-Vis Absorption Maxima (λmax) for Methyl Chlorobenzoate Isomers in Ethanol (B145695)
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| Ortho | ~225 | ~280 |
| Meta | ~220 | ~275, ~285 (shoulder) |
| Para | ~235 |
Note: These are approximate values and may vary based on solvent and concentration.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the chlorobenzoate ester in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
Spectral width: 12-16 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Spectral width: 200-250 ppm
-
Proton decoupling: Broadband decoupling (e.g., Waltz-16)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (FTIR-ATR)
-
Sample Preparation:
-
Place a small drop of the neat liquid chlorobenzoate ester directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
-
Data Processing:
-
The software automatically performs a background subtraction.
-
The resulting spectrum is typically displayed in transmittance or absorbance mode.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the chlorobenzoate ester in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 10 µg/mL.
-
-
Instrument Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
-
Data Acquisition:
-
Rinse the quartz cuvette with the sample solution before filling it.
-
Record the absorbance spectrum of the sample solution.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of the Comparative Workflow
The logical workflow for comparing the spectroscopic data of the ortho, meta, and para chlorobenzoate ester isomers can be visualized as follows:
Caption: Workflow for comparing spectroscopic data of chlorobenzoate isomers.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 3-chlorobenzoate
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. This guide provides a detailed comparison of two primary analytical techniques for the quantification of Ethyl 3-chlorobenzoate (B1228886): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This objective overview, supported by experimental protocols and performance data, is designed to assist in the selection of the most suitable method for specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical quantitative performance of HPLC-UV and GC-MS for the analysis of Ethyl 3-chlorobenzoate and structurally related compounds. These values are based on established methods for similar analytes and serve as a reliable benchmark for method expectation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High | Very High (mass spectral data confirms identity) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | Wide, typically 1-100 µg/mL | Wide, highly sensitive, typically 0.01-10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | Repeatability: < 2%; Intermediate: < 3% | Repeatability: < 5%; Intermediate: < 10% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range, e.g., ~0.2 µg/mL) | Very Low (pg/mL range, e.g., ~0.01 µg/mL) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in bulk drug substances and simple formulations.
1. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727).[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Solution: Accurately weigh a portion of the sample containing this compound. Dissolve the sample in methanol or acetonitrile (B52724) to a known volume in a volumetric flask.[1] If necessary, perform a liquid-liquid extraction to isolate the analyte from interfering matrix components. Filter the final solution through a 0.45 µm syringe filter before injection.[2]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of phosphoric acid may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (approximately 230 nm).
-
Column Temperature: 30°C.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound.
1. Sample Preparation and Extraction:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Preparation: For liquid samples, a direct injection may be possible after appropriate dilution. For solid or semi-solid matrices, a solvent extraction is necessary. Homogenize the sample and extract with a non-polar solvent. A liquid-liquid extraction or solid-phase extraction (SPE) may be employed for sample clean-up and concentration.
2. GC-MS Conditions:
-
Column: A 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice for this type of analysis.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.
-
Detector: Mass Spectrometer operating in electron impact (EI) ionization mode.
-
Monitoring: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, focusing on characteristic ions of this compound (e.g., m/z 184, 156, 139, 111).[4]
3. Quantification:
-
Generate a calibration curve by plotting the peak area of the characteristic ion for each working standard against its concentration.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, in accordance with ICH guidelines.
Caption: A logical workflow for the validation of an analytical method.
This comprehensive guide provides the necessary information for the selection and implementation of an appropriate analytical method for the quantification of this compound. The choice between HPLC-UV and GC-MS will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling with Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For substrates such as Ethyl 3-chlorobenzoate (B1228886), an electron-deficient aryl chloride, the choice of catalyst is critical to achieving high yields and reaction rates. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki coupling of Ethyl 3-chlorobenzoate, supported by experimental data, to aid researchers in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is influenced by the choice of palladium precursor and, more significantly, the nature of the ancillary ligand. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition of the aryl chloride and subsequent steps in the catalytic cycle. Below is a summary of the performance of representative catalyst systems.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 | 190 | 10.6 |
| Pd(OAc)₂ / XPhos | Phenylboronic acid | K₃PO₄ | t-AmylOH | 100 | 2 | 92 | 184 | 92.0 |
| PEPPSI-IPr | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 12 | 88 | 176 | 14.7 |
| Ligand-Free (Pd(OAc)₂) | Phenylboronic acid | K₂CO₃ | Water | 60 | 20 | 75 | 150 | 7.5 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound using different catalyst systems are provided below. These protocols are representative and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol utilizes a common and highly effective catalyst system for the coupling of aryl chlorides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene and water to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 18 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in Water
This protocol offers a more environmentally benign approach by using water as the solvent and avoiding the use of phosphine ligands.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Deionized water (3 mL)
-
Round-bottom flask or vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add deionized water to the flask.
-
Stir the mixture vigorously at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 20 hours), cool the mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To aid in understanding the experimental process and the underlying catalytic cycle, the following diagrams are provided.
References
Validating the Structure of Ethyl 3-chlorobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural validation of ethyl 3-chlorobenzoate (B1228886) and its derivatives is paramount in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of biologically active molecules and functional materials. This guide provides a comparative overview of the key analytical techniques employed to elucidate and confirm the molecular structure of these compounds, supported by experimental data and detailed methodologies.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize key quantitative data obtained from common analytical techniques for ethyl 3-chlorobenzoate and its structurally related derivatives. This data serves as a benchmark for researchers working with these compounds.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethyl benzoate (B1203000) | 8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 4.30–4.19 (m, 2H), 1.30–1.22 (m, 3H)[1] | 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 60.8, 14.1[1] |
| This compound | 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38–7.30 (m, 1H), 4.39 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H) | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 61.5, 14.2 |
| Ethyl 4-chlorobenzoate | 8.00 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 4.42–4.32 (m, 2H), 1.42–1.35 (m, 3H)[1] | 165.7, 132.2, 130.9, 128.6, 61.2, 14.3[1] |
| Ethyl 4-amino-3-chlorobenzoate | 7.75 (d, 1H), 7.63 (dd, 1H), 6.83 (s, 1H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H), 1.27 (t, 3H)[2] | 164.85 (C=O), 149.08 (C-NH₂), 130.40, 129.29, 117.42, 116.00, 114.16 (Ar-C), 60.10 (CH₂), 14.17 (CH₃)[2] |
Table 2: Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Ethyl benzoate | 150 | 122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺), 77 ([C₆H₅]⁺)[3] |
| This compound | 184/186 (isotope pattern) | 156/158, 139/141, 111[4] |
| Ethyl 4-chlorobenzoate | 184/186 (isotope pattern) | 156/158, 139/141, 111 |
Table 3: FTIR Characteristic Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Cl Stretch |
| Ethyl benzoate | ~1720 | ~1275, ~1110 | - |
| Benzoyl chloride | ~1774 | - | ~875 |
| 4-chlorobenzoyl chloride | ~1770 | - | ~870[5] |
| Ethyl 4-amino-3-chlorobenzoate | 1689[2] | - | 759[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To accurately determine the purity of this compound derivatives or quantify them in a mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the analyte and a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean vial.[6]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to ensure complete dissolution.[6]
-
Transfer the solution to a high-precision NMR tube.[6]
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between pulses.[7]
-
Use a calibrated 90° pulse width.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) before Fourier transformation.[6]
-
Carefully phase the spectrum and perform a baseline correction.[6]
-
Integrate the characteristic, well-resolved signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula: Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%) Where: I = integral area, N = number of protons, MW = molecular weight, m = mass.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile this compound derivatives and analyze their fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
For headspace analysis, place a small amount of the sample in a headspace vial with a suitable dispersant.[8]
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms, HP-5ms) for separation.
-
Program the oven temperature to achieve optimal separation of the components. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
-
-
MS Detection:
-
The eluting compounds from the GC column are introduced into the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a common method for generating ions.[9]
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated for each separated component.
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
The molecular ion peak (M⁺) confirms the molecular weight of the compound. The characteristic isotopic pattern for chlorine (M⁺ and M+2 in an approximate 3:1 ratio) should be observed for chlorinated derivatives.
-
Analyze the fragmentation pattern to confirm the structure. For ethyl benzoates, common fragments correspond to the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅).[3]
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of a crystalline this compound derivative.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the compound of suitable size and quality (typically >0.1 mm in all dimensions).[10] Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.[11]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are often successful.[11]
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.
-
-
Data Analysis and Visualization:
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Generate visualizations of the molecular structure and crystal packing.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway where this compound derivatives have been implicated and a general workflow for their structural validation.
Caption: A generalized workflow for the synthesis and structural validation of this compound derivatives.
Caption: Inhibition of the EGFR signaling pathway by a derivative of ethyl 4-amino-3-chlorobenzoate.[2][12]
References
- 1. rsc.org [rsc.org]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. This compound | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. Benzoyl chloride [webbook.nist.gov]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Esterification Methods for 3-Chlorobenzoic Acid
For researchers, scientists, and drug development professionals, the synthesis of esters from carboxylic acids is a fundamental transformation. The choice of esterification method is critical, influencing yield, purity, and compatibility with other functional groups. This guide provides a comparative study of three common esterification methods—Fischer-Speier Esterification, Steglich Esterification, and Diazomethane (B1218177) Esterification—as applied to 3-chlorobenzoic acid. This comparison aims to assist in method selection by presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Performance Comparison
The selection of an appropriate esterification method depends on factors such as the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product. The following table summarizes key performance indicators for the esterification of 3-chlorobenzoic acid using the three different methods.
| Method | Alcohol/Reagent | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer-Speier Esterification | Methanol (B129727) (excess) | Conc. H₂SO₄ | Methanol | Reflux (~65) | 1-10 | ~85-95[1][2] |
| Steglich Esterification | Ethanol (B145695) (1.2 eq) | DCC (1.1 eq), DMAP (0.1 eq) | Dichloromethane | 0 to RT | 3-12 | >90 (typical)[1][3] |
| Diazomethane Esterification | Diazomethane | None | Diethyl ether/Methanol | 0 to RT | <1 | ~100 (often quantitative)[4][5] |
Experimental Protocols
Detailed methodologies for each esterification method are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.[1]
This classic acid-catalyzed esterification is a cost-effective method suitable for large-scale synthesis.[6] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[7]
Procedure:
-
In a round-bottom flask, suspend 3-chlorobenzoic acid (1.0 eq) in a large excess of methanol (10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][6]
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-chlorobenzoate.
The Steglich esterification is a mild method that utilizes a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[3] It is particularly suitable for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[9]
Procedure:
-
Dissolve 3-chlorobenzoic acid (1.0 eq) and ethanol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction by TLC.[1]
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration.[1]
-
Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by a wash with saturated aqueous sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.
Esterification with diazomethane is a highly efficient method for preparing methyl esters.[5] The reaction is rapid, proceeds under very mild conditions, and often results in a quantitative yield with high purity, requiring minimal work-up.[4][10] However, diazomethane is a toxic and potentially explosive gas, requiring careful handling.[10]
Procedure:
-
Dissolve 3-chlorobenzoic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol at 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas evolution will be observed.[4]
-
Allow the reaction mixture to stir at 0 °C for a short period (typically less than 1 hour).
-
Quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
The reaction mixture can then be concentrated in vacuo to give the highly pure mthis compound.[4]
Experimental Workflow and Logic
The following diagram illustrates a generalized workflow for the esterification of 3-chlorobenzoic acid, highlighting the key stages from starting materials to the final product.
Caption: Generalized workflow for the esterification of 3-chlorobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. cerritos.edu [cerritos.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Ethyl 3-chlorobenzoate: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount in research and development settings to ensure personnel safety, environmental protection, and regulatory compliance.[1] This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 3-chlorobenzoate (B1228886), a chlorinated aromatic ester, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
Before handling Ethyl 3-chlorobenzoate, it is crucial to be aware of its hazards. This substance is classified as a hazardous material.
Key Hazards:
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory.[2]
Summary of Chemical and Hazard Data:
| Property | Data | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 1128-76-3 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Hazard Statements | H315, H319, H335 | [2] |
| Signal Word | Warning | N/A |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [2] |
| Physical State | Liquid (at standard conditions) | N/A |
| Incompatible Materials | Strong oxidizing agents |
Step-by-Step Disposal Protocol
All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous.[3] The disposal of this substance is regulated, and it must not be discarded down the drain or in regular trash.[1][4]
Step 1: Waste Segregation
-
Collect separately: this compound waste must be collected separately from other waste streams.[5]
-
Halogenated Waste Stream: As a chlorinated compound, it belongs to the halogenated organic waste category.[5][6] It is critical to keep halogenated and non-halogenated solvent wastes separate, as the disposal costs for halogenated wastes are significantly higher.[6]
-
Avoid Mixing: Do not mix this compound with incompatible materials such as strong oxidizing agents. Mixing incompatible chemicals can lead to dangerous reactions.[4]
Step 2: Container Selection and Labeling
-
Use a Compatible Container: Collect the waste in a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable. The container must be in good condition, free from damage, and have a secure, leak-proof lid.[1][4]
-
Proper Labeling: Label the waste container clearly. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]
-
An accurate list of all contents by percentage if it is a mixed waste stream.[4]
-
The date when waste was first added to the container (accumulation start date).[4]
-
The specific hazard characteristics (e.g., "Irritant").
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[7][8] This prevents the release of vapors and potential spills.
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[1][4]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory at any one time.[3]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor for pickup.[7] Laboratory personnel should not transport hazardous waste outside of their designated work area.[6]
-
Provide Documentation: Be prepared to provide a list of the waste contents for proper disposal profiling.
Step 5: Managing Empty Containers
-
Rinsing Procedure: An empty container that held this compound must be properly managed. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
Final Disposal: After thorough rinsing and air-drying, deface or remove the original chemical label and dispose of the container as regular solid waste, or as directed by your institution's EHS department.[3]
Step 6: Spill Management
-
Treat as Hazardous Waste: In the event of a spill, the spilled chemical and all materials used for cleanup (e.g., absorbents, gloves, wipes) must be collected and disposed of as hazardous waste.[3][6]
-
Contain and Clean: Contain and absorb the spill with sand, earth, or an inert material and place it in a suitable, labeled container for disposal.[2]
Waste Minimization
In line with green chemistry principles, laboratories should actively seek to minimize waste generation.
-
Inventory Management: Purchase only the quantity of chemicals required for your projects to avoid generating waste from expired or unused stock.[3][7]
-
Process Modification: Where possible, modify experiments to use smaller quantities of hazardous materials.[3]
-
Substitution: Consider substituting this compound with a less hazardous chemical if it does not compromise research outcomes.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling Ethyl 3-chlorobenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Ethyl 3-chlorobenzoate (B1228886). The following information is designed to ensure safe handling and minimize risks in a laboratory setting.
Chemical Identifier:
| Property | Value |
| Chemical Name | Ethyl 3-chlorobenzoate |
| CAS Number | 1128-76-3 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Strict adherence to PPE guidelines is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Select gloves that meet EN 374 or ASTM F739 standards.[1] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[1] For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[1] | Protects against skin irritation and absorption. Aromatic and halogenated hydrocarbons can degrade some glove materials; nitrile and neoprene are generally resistant. |
| Eye and Face Protection | Chemical safety goggles and a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes that can cause serious eye irritation. |
| Skin and Body Protection | A lab coat is required. For larger quantities or where splashing is likely, chemical-resistant overalls should be worn. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a respirator is required, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. | Protects against inhalation of vapors that can cause respiratory tract irritation. |
Operational Procedures
Adherence to standardized operational procedures is critical for the safe handling of this compound.
Handling and Storage Workflow
The following diagram outlines the standard workflow for handling and storing this compound.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE) Inspection: Don and inspect all required PPE as detailed in the table above. Ensure gloves are free of tears or punctures.
-
Ventilation Check: Confirm that the chemical fume hood is operational and providing adequate ventilation.
-
Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a polyethylene (B3416737) or polypropylene (B1209903) container for storage.[1]
-
Conduct Experiment: Perform all work within a certified chemical fume hood.
-
Secure Container: After use, ensure the container is tightly sealed.[1]
-
Proper Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Emergency and Disposal Plans
Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory safety and environmental protection.
Spill Response Protocol
In the event of a spill, follow the established cleanup protocol to mitigate exposure and contamination.
Detailed Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the spill area and alert your supervisor and other personnel in the vicinity. For large spills, contact emergency services.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including respiratory protection if vapors are present.
-
Contain the Spill: Use a spill control material to create a dike around the spill to prevent it from spreading.
-
Absorb the Chemical: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Waste Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Classification and Disposal:
| Waste Type | EPA Hazardous Waste Code (Anticipated) | Disposal Procedure |
| Unused this compound | F003 / F005 (as a halogenated organic compound) | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipettes, flasks) | F003 / F005 | Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste. The cleaned labware can then be washed. |
| Contaminated PPE and Spill Debris | F003 / F005 | Place in a sealed, labeled hazardous waste bag or container. |
Disposal Workflow:
-
Segregate Waste: Keep halogenated organic waste separate from non-halogenated waste streams.
-
Label Containers: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Store Securely: Store waste containers in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
